2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-8-6(9)5-7;/h3-4H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOJRDKKEQYYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135206-88-1 | |
| Record name | 1H-Imidazole, 2-(chloromethyl)-1-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride CAS 135206-88-1
An In-depth Technical Guide to 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS 135206-88-1)
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Unpacking a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a chemical building block is measured by its reactivity, versatility, and the molecular motifs it can introduce. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, identified by its CAS number 135206-88-1, is a prime example of such a crucial intermediate. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively and safely leverage this reagent in their discovery and development workflows.
Core Chemical and Physical Identity
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a substituted imidazole derivative presented as its hydrochloride salt. This salt form enhances its stability and solubility in polar solvents, which is a critical consideration for its practical application in reaction media.
Molecular Structure
The structure features an imidazole ring N-substituted with an ethyl group and C-substituted at the 2-position with a chloromethyl group. This specific arrangement is the source of its synthetic utility.
Caption: Chemical structure of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties of the compound. This data is essential for planning experiments, including stoichiometry calculations and solvent selection.
| Property | Value | Source |
| CAS Number | 135206-88-1 | Advanced ChemBlocks[1] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | PubChem[2] |
| Formula Weight | 181.06 g/mol | PubChem[2] |
| Appearance | White to light yellow crystalline powder | ChemBK (analog)[3] |
| Solubility | Soluble in water and alcohol solvents | ChemBK (analog)[3] |
| IUPAC Name | 2-(chloromethyl)-1-ethylimidazole;hydrochloride | PubChem[2] |
The Heart of the Matter: Reactivity and Synthetic Logic
The utility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride stems directly from the chloromethyl group at the C2 position . This group functions as a potent electrophilic site, primed for nucleophilic substitution reactions.
Causality of Reactivity: The imidazole ring's electron-withdrawing nature, combined with the inherent electronegativity of the chlorine atom, polarizes the C-Cl bond. This polarization makes the methylene carbon (-CH₂-) highly susceptible to attack by a wide range of nucleophiles. The chlorine atom serves as an excellent leaving group, facilitating the formation of new covalent bonds.
Caption: General reaction pathway illustrating the compound's electrophilic nature.
This reactivity makes it an ideal reagent for introducing the 1-ethyl-1H-imidazol-2-ylmethyl moiety into target molecules, a common structural feature in pharmacologically active compounds.
Synthesis and Purification Workflow
While multiple proprietary methods exist, a robust and logical synthesis route can be extrapolated from established chemical principles for similar imidazole derivatives.[4] The most common approach involves the chlorination of the corresponding alcohol precursor.
Proposed Synthetic Pathway
The synthesis is logically a two-step process: formation of the alcohol precursor followed by its conversion to the target chloromethyl compound.
Caption: Logical workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Chlorination
This protocol is a representative methodology based on the chlorination of a hydroxymethyl-imidazole with thionyl chloride (SOCl₂), a standard and effective procedure.[4]
Materials:
-
(1-Ethyl-1H-imidazol-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (in a suitable solvent, e.g., ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (1-Ethyl-1H-imidazol-2-yl)methanol in anhydrous DCM.
-
Causality: The use of flame-dried glassware and a nitrogen atmosphere is critical to prevent the reaction of highly reactive thionyl chloride with atmospheric moisture, which would produce corrosive HCl gas and reduce yield.
-
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Causality: The reaction between the alcohol and thionyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Reagent Addition: Add thionyl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5°C.
-
Causality: Slow, dropwise addition prevents a dangerous temperature spike and allows for the controlled evolution of gaseous byproducts (SO₂ and HCl).
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Trustworthiness: This step should be performed in a well-ventilated fume hood with appropriate acid scrubbing, as the vapors are corrosive.
-
-
Precipitation and Isolation: Re-dissolve the crude residue in a minimal amount of cold DCM and add anhydrous diethyl ether until a precipitate forms.
-
Causality: The hydrochloride salt of the product is typically much less soluble in non-polar ethers than in DCM. This solvent/anti-solvent technique is a classic method for precipitating and purifying polar organic salts.
-
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether to remove non-polar impurities, and dry under vacuum to yield the final product.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating and trustworthy characterization.
| Analytical Method | Purpose & Expected Results |
| ¹H NMR | Structure Confirmation: Expect signals for the ethyl group (a quartet and a triplet), a singlet for the chloromethyl (-CH₂Cl) protons, and two distinct signals for the imidazole ring protons. |
| ¹³C NMR | Carbon Skeleton Confirmation: Will show distinct peaks for each unique carbon atom in the molecule, including the methylene of the chloromethyl group and the carbons of the ethyl group and imidazole ring. |
| Mass Spectrometry | Molecular Weight Verification: The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₉ClN₂) and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |
| FT-IR Spectroscopy | Functional Group Identification: Key stretches would include C-H (aliphatic and aromatic), C=N and C=C (imidazole ring), and the C-Cl bond.[5] |
| HPLC | Purity Assessment: A high-performance liquid chromatography analysis using a suitable column and mobile phase will determine the purity of the sample, separating it from any starting material or byproducts. |
Core Applications in Drug Discovery
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is not an end product but a valuable starting material. Its primary role is to serve as an electrophile for attaching the substituted imidazole ring to a larger molecular scaffold. The imidazole motif is a well-known "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6]
Key Synthetic Transformations:
-
N-Alkylation: Reacting with primary or secondary amines to form substituted aminomethyl imidazoles. This is a common strategy for building ligands for various biological targets.
-
O-Alkylation: Reacting with alcohols or phenols to form ether linkages.
-
S-Alkylation: Reacting with thiols to form thioethers, a reaction used in the synthesis of various biologically active molecules.[7]
-
C-Alkylation: Reacting with soft carbon nucleophiles like enolates or organometallics to form new carbon-carbon bonds.
The presence of chlorine-containing molecules is significant in a vast number of pharmaceuticals, making chloro-substituted intermediates like this one highly relevant in drug discovery pipelines.[6]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is essential for laboratory safety.
GHS Hazard Identification
The compound is classified with the following hazards according to GHS notifications.[2]
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H318 | Causes serious eye damage | Eye Damage, Category 1 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
Safe Handling Protocol
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Chemical safety goggles (meeting ANSI Z87.1 standards).
-
A flame-retardant lab coat.
-
Chemically resistant gloves (e.g., nitrile), inspected before use.
-
-
Handling: Avoid generating dust. Weigh out the material carefully. Keep the container tightly sealed when not in use. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated area. The container should be tightly closed to prevent moisture absorption, as the compound is hygroscopic. Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.
References
-
2-(Chloromethyl)-1-methylimidazole hydrochloride - Introduction. ChemBK. [Link]
-
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
2-(Chloromethyl)-1H-imidazole hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). PubChemLite. [Link]
-
Safety data sheet. Pramol-Chemie AG. [Link]
-
Material Safety Data Sheet - 1,6-Hexanediamine dihydrochloride, 99%. Cole-Parmer. [Link]
-
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
-
Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. SpringerLink. [Link]
- Method for preparing medetomidine and its salts.
- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
Sources
- 1. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride 95% | CAS: 135206-88-1 | AChemBlock [achemblock.com]
- 2. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pramol.com [pramol.com]
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride molecular weight and formula
An In-Depth Technical Guide to 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride: A Core Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, a pivotal reagent in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its synthesis and application, ensuring a thorough understanding of its utility as a synthetic building block.
Introduction: The Strategic Importance of a Reactive Imidazole
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds, from the amino acid histidine to blockbuster drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[2]
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride represents a highly strategic derivative. The ethyl group at the N1 position enhances lipophilicity and modulates steric interactions, while the chloromethyl group at the C2 position serves as a potent and versatile electrophilic handle. This "ready-to-react" nature makes the compound an ideal starting material for introducing the 1-ethyl-imidazole moiety into a target molecule via nucleophilic substitution, a fundamental transformation in the synthesis of complex pharmaceutical candidates.[3][4]
Physicochemical and Structural Properties
A precise understanding of a reagent's properties is fundamental to its effective use. The key identifiers and computed properties for 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂N₂ | PubChem[5] |
| Molecular Weight | 181.06 g/mol | PubChem[5] |
| IUPAC Name | 2-(chloromethyl)-1-ethylimidazole;hydrochloride | PubChem[5] |
| CAS Number | 135206-88-1 | PubChem[5] |
| Canonical SMILES | CCN1C=CN=C1CCl.Cl | PubChem[5] |
| InChIKey | RPOJRDKKEQYYJC-UHFFFAOYSA-N | PubChem[5] |
| Parent Compound | 2-(chloromethyl)-1-ethyl-1H-imidazole (CID: 10396951) | PubChem[5] |
Synthesis of the Reagent
The logical workflow begins with the creation of the core alcohol, 1-ethyl-2-(hydroxymethyl)-1H-imidazole, which is then converted to the final product.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
This protocol is a representative procedure adapted from standard methods for the chlorination of hydroxymethyl-imidazoles.[6][7]
Materials:
-
1-Ethyl-1H-2-(hydroxymethyl)imidazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (CHCl₃) or Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 1-ethyl-1H-2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous chloroform (10 mL per gram of starting material).
-
Chlorination: Cool the stirred slurry to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 60-65 °C for chloroform) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC). Expertise: The disappearance of the more polar hydroxymethyl starting material is a key indicator of reaction completion.
-
Work-up: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure. Trustworthiness: It is critical to perform this step in a well-ventilated fume hood as toxic SO₂ and HCl gases are evolved.
-
Salt Formation: Dissolve the resulting crude oil (the free base) in a minimum amount of anhydrous diethyl ether. Cool the solution to 0 °C and add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Isolation: A precipitate will form. Continue stirring for 30 minutes at 0 °C, then collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum to yield 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride as a solid.
Application in Drug Development: A Versatile Alkylating Agent
The primary utility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is as an electrophilic building block for the synthesis of more complex molecules, particularly through the alkylation of nucleophiles like amines, thiols, or alcohols.[3] This reaction, a nucleophilic aliphatic substitution (Sₙ2), is a cornerstone of pharmaceutical synthesis.[8]
The reaction is typically performed on the free base form of the compound. The hydrochloride salt is stable for storage but must be neutralized in situ or prior to the reaction, usually with a non-nucleophilic base, to unmask the reactive chloromethyl group and the nucleophilic N3 position of the imidazole ring.
Caption: Logical workflow for amine alkylation using the title reagent.
Exemplary Application: Synthesis of a Kinase Inhibitor Scaffold
Many kinase inhibitors utilize an imidazole core to interact with the hinge region of the kinase active site. The following protocol details the synthesis of a generic N-substituted aminomethyl imidazole, a common scaffold in kinase inhibitor design.[9]
Materials:
-
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
-
A primary or secondary amine (e.g., aniline or a derivative)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile or Dimethylformamide - DMF)
-
Ethyl acetate and brine for work-up
Procedure:
-
Setup: To a solution of the amine (1.0 eq) in anhydrous acetonitrile (15 mL per gram of amine), add potassium carbonate (2.5 eq). Causality: K₂CO₃ serves two roles: it neutralizes the hydrochloride salt of the starting material to generate the free base in situ, and it acts as a scavenger for the HCl byproduct generated during the alkylation.
-
Addition of Reagent: Add 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the amine starting material.
-
Quenching and Extraction: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Trustworthiness: This aqueous work-up removes the inorganic base and any remaining salts, which is a critical purification step.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Safety and Handling
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a hazardous substance and requires careful handling to ensure laboratory safety.
GHS Hazard Identification: [5]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] An eyewash station and safety shower must be readily accessible.
-
Eye/Face Protection: Wear chemical splash goggles that conform to EN166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[6][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Conclusion
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is more than a chemical with a defined formula and weight; it is a carefully designed synthetic tool. Its pre-activated chloromethyl group provides a reliable electrophilic center for forging new carbon-nitrogen bonds, making it an invaluable building block for introducing the functionally significant 1-ethyl-imidazole scaffold into complex molecular architectures. A thorough understanding of its properties, synthesis, and reactive nature, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage this reagent effectively in the quest for novel therapeutics.
References
-
PubChem. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. [Link]
-
PubChem. 2-(Chloromethyl)-1H-imidazole hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. National Center for Biotechnology Information. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
International Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. [Link]
-
YouTube. Alkylation of Amines. [Link]
-
PrepChem. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
Biological and Molecular Chemistry. Development and Characterization of Imidazole Derivatives for Antifungal Applications. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole Hydrochloride in Common Laboratory Solvents
Introduction: Understanding the Physicochemical Landscape
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a heterocyclic organic salt with significant potential as a building block in pharmaceutical synthesis and materials science.[1] Its utility in these fields is intrinsically linked to its solubility profile, which governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents. As an ionic compound, its solubility is dictated by the interplay of lattice energy, solvation energy, and the physicochemical properties of the solvent.[2] The presence of a hydrochloride salt significantly influences its polarity and potential for hydrogen bonding, making it more amenable to dissolution in polar solvents.[3]
Theoretical Framework: Predicting Solubility Behavior
The solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, an ionic liquid-like salt, can be qualitatively predicted by considering the principle of "like dissolves like." The molecule possesses a polar imidazole core, an ethyl substituent that adds some non-polar character, and a highly polar chloromethyl group, all of which is salified with hydrochloric acid.[1] This structure suggests a complex interaction with solvents of varying polarities.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be excellent candidates for dissolving 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. The presence of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with the solvent molecules. A structurally similar compound, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, is known to be soluble in water and alcohol solvents.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dielectric constants and can effectively solvate the cation and anion of the salt, suggesting good solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is anticipated to be low in these solvents due to the high polarity of the hydrochloride salt. The aforementioned analogous methyl-substituted imidazole hydrochloride is only slightly soluble in ether.[4]
The pH of the solvent system will also play a critical role, particularly in aqueous solutions. As a salt of a weak base (the imidazole derivative) and a strong acid (HCl), the pH of an aqueous solution will be acidic. The solubility of the free base form can be significantly different from the salt form.[5]
Experimental Determination of Solubility: A Validated Protocol
Accurate determination of solubility requires a robust and reproducible experimental method. The following protocol outlines the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[5]
Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6][7][8] All handling should be performed in a well-ventilated fume hood.[7]
Materials and Equipment
-
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (analytical grade)
-
Selected solvents (HPLC grade or equivalent): Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene, Hexane
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved solute.
-
Prepare a calibration curve using standard solutions of known concentrations of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L.
-
Figure 1: Experimental workflow for determining the solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.
Data Summary and Interpretation
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding capabilities.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constant effectively solvates the ions. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | Mismatch in polarity between the ionic solute and the non-polar solvent. A similar compound shows low solubility in ether.[4] |
Conclusion
This technical guide provides a robust framework for understanding and experimentally determining the solubility of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. While direct solubility data is sparse, an understanding of its chemical structure and the principles of solubility, combined with the detailed experimental protocol provided, empowers researchers to generate the necessary data for their specific applications. The ionic nature of this compound, due to the hydrochloride salt, is the primary determinant of its solubility profile, favoring polar solvents. The methodologies outlined herein ensure the generation of accurate and reliable solubility data, which is a critical parameter for the successful application of this versatile chemical intermediate in research and development.
References
-
ChemBK. (2024, April 9). 2-(Chloromethyl)-1-methylimidazole hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]
-
Science.gov. (n.d.). ionic liquid solvent: Topics. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-1H-imidazole hydrochloride. Retrieved from [Link]
-
SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ResearchGate. (2014, January 9). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures?. Retrieved from [Link]
-
Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride. Retrieved from [Link]
-
Taylor & Francis Online. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
- 1. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ionic Liquids [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic and Structural Elucidation of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are supported by references to authoritative sources.
Molecular Structure and Significance
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a heterocyclic compound featuring an imidazole ring, a core structure in many biologically active molecules.[1][2] The presence of a reactive chloromethyl group and an ethyl substituent on the imidazole ring makes it a versatile intermediate in the synthesis of various pharmaceutical agents.[3] Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior.
The molecular structure of the protonated form of 2-(chloromethyl)-1-ethyl-1H-imidazole is presented below. The hydrochloride salt forms by the protonation of the non-ethylated nitrogen atom of the imidazole ring.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectroscopic Data
The IR spectrum of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl is expected to show characteristic absorption bands for the imidazole ring and the alkyl halide.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imidazole salt) | 3100 - 3300 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (imidazole ring) | 1580 - 1650 | Medium-Strong |
| C=C Stretch (imidazole ring) | 1450 - 1550 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Experimental Protocol for IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum is as follows: [4]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Alternatively, place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal to subtract any atmospheric or instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. [5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
For 2-(chloromethyl)-1-ethyl-1H-imidazole HCl, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected mass-to-charge ratios (m/z) are for the cation 2-(chloromethyl)-1-ethyl-1H-imidazole⁺.
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 145.05 | Molecular ion of the free base |
| [M]⁺ | 144.05 | Radical cation of the free base |
| [M-Cl]⁺ | 109.07 | Loss of chlorine radical |
| [M-C₂H₄]⁺ | 116.03 | Loss of ethene from ethyl group |
Experimental Protocol for Mass Spectrometry
A general protocol for LC-MS analysis is as follows: [7]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatography: If desired, perform chromatographic separation on a C18 column to ensure sample purity before it enters the mass spectrometer.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. [8]
Caption: A plausible fragmentation pathway for 2-(chloromethyl)-1-ethyl-1H-imidazole.
Conclusion
The comprehensive spectroscopic analysis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and related imidazole derivatives. Adherence to these analytical methodologies ensures the generation of reliable and reproducible data, which is fundamental to advancing research and development in medicinal chemistry and materials science.
References
-
Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available at: [Link]
-
PubChem. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Available at: [Link]
-
PubChemLite. 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). Available at: [Link]
-
Electronic Supplementary Information. Available at: [Link]
-
MDPI. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]
-
PubMed Central (PMC). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Available at: [Link]
-
International Union of Crystallography (IUCr). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]
-
NIST WebBook. Imidazole, 2-methyl-, hydrochloride. Available at: [Link]
-
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]
-
ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]
-
PubChem. 2-(Chloromethyl)-1H-imidazole hydrochloride. Available at: [Link]
-
MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]
-
PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Available at: [Link]
-
PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jchemrev.com [jchemrev.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Chemical Reactivity and Synthetic Utility of Chloromethylated Imidazoles
Executive Summary
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] Functionalizing this privileged scaffold is key to developing novel molecular entities. Among the most versatile handles for synthetic elaboration is the chloromethyl group (-CH2Cl). Its inherent reactivity as a potent electrophile allows for the strategic introduction of diverse functionalities through nucleophilic substitution. This guide provides an in-depth exploration of the chemical reactivity of the chloromethyl group appended to an imidazole ring. We will dissect the core reaction mechanisms, survey key synthetic transformations, analyze the factors that modulate reactivity, and present field-proven protocols for both the synthesis and derivatization of these critical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic power of chloromethyl imidazoles.
Introduction: The Strategic Importance of Chloromethyl Imidazoles
The chloromethyl group transforms the relatively stable imidazole core into a highly versatile electrophilic building block.[3] The strategic value of this arrangement lies in the predictable and efficient reactivity of the carbon-chlorine bond. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon susceptible to attack by a wide array of nucleophiles.[3][4] This reactivity profile is the foundation for its widespread use in:
-
Drug Discovery: As a key intermediate in the synthesis of complex pharmaceutical agents, including antihypertensives like Phentolamine Mesilate and H2 receptor antagonists.[5][6]
-
Combinatorial Chemistry: Enabling the rapid generation of compound libraries by introducing diverse side chains, crucial for structure-activity relationship (SAR) studies.[3]
-
Materials Science: Serving as a reactive handle to graft imidazole moieties onto polymers or surfaces.
The electronic nature of the imidazole ring itself plays a subtle but important role, influencing the stability and reactivity of the chloromethyl substituent. Furthermore, the substitution pattern on the imidazole ring, particularly at the nitrogen atoms, is a critical factor that must be controlled to achieve selective transformations, often necessitating the use of protecting groups in multi-step syntheses.[4]
Fundamental Reactivity: The SN2 Pathway
The primary mode of reactivity for the chloromethyl group on an imidazole ring is the bimolecular nucleophilic substitution (SN2) reaction. As a primary alkyl halide, the steric hindrance around the electrophilic carbon is minimal, providing an open pathway for nucleophilic attack.
The causality of this pathway is straightforward:
-
A nucleophile (Nu:), an electron-rich species, approaches the methylene carbon from the side opposite the chlorine atom (backside attack).
-
A transient, high-energy transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.
-
The carbon-chlorine bond breaks heterolytically, with the chloride ion departing with the electron pair. Simultaneously, a new carbon-nucleophile bond is formed.
This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.
Figure 2: Major nucleophilic substitution pathways.
Reactions with Sulfur Nucleophiles
Thiols and thiolates are excellent nucleophiles and react readily with chloromethyl imidazoles to form stable thioether linkages. [3]This reaction is fundamental in the synthesis of many biologically active compounds, including the anti-ulcer drug Cimetidine. [6]
-
Causality: Sulfur is a soft nucleophile, making it highly reactive towards the soft electrophilic carbon of the chloromethyl group. The reaction often proceeds smoothly at room temperature, typically facilitated by a base to deprotonate the thiol to the more nucleophilic thiolate anion.
Reactions with Oxygen Nucleophiles
Alcohols, alkoxides, and phenols can displace the chloride to form ethers. [3]These reactions can be slower compared to those with N or S nucleophiles.
-
Causality: Alcohols are weaker nucleophiles than amines or thiols. Therefore, the reaction often requires more forcing conditions, such as heating, or the use of the corresponding alkoxide (generated with a strong base like NaH or K2CO3) to enhance nucleophilicity. For instance, 4-methyl-5-chloromethyl-imidazole hydrochloride reacts with boiling ethanol to yield the corresponding ethoxymethyl derivative. [6]
Protocol 1: General Procedure for N-Alkylation of an Amine
This protocol is a self-validating system. Successful formation of the product can be monitored by TLC (disappearance of starting material) and confirmed by LC-MS analysis, which will show a new peak with the expected molecular weight.
-
Setup: To a stirred solution of the chloromethyl imidazole derivative (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 0.1 M), add the amine nucleophile (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure aminomethyl-imidazole derivative.
Synthesis of Chloromethyl Imidazoles
The preparation of the chloromethyl imidazole starting material is a critical first step. Two primary strategies dominate the field.
Direct Chloromethylation of the Imidazole Ring
This method introduces the -CH2Cl group directly onto a pre-existing imidazole core. A well-established industrial process involves reacting an imidazole, such as 4-methylimidazole, with formaldehyde in the presence of excess hydrochloric acid. [4][6]
-
Expert Insight: The success of this reaction is mechanistically surprising. One would expect the strongly acidic medium to deactivate the aromatic imidazole ring towards electrophilic substitution via protonation of the ring nitrogens. [4][6]However, the reaction proceeds smoothly and with high regioselectivity, providing direct access to valuable intermediates on an industrial scale. [6]The high concentration of chloride ions and the in-situ formation of an electrophilic chloromethylating species are key to overcoming the deactivation.
Chlorination of Hydroxymethyl Imidazoles
Perhaps the most common and versatile laboratory-scale method is the conversion of a hydroxymethyl (-CH2OH) group to the chloromethyl group. This two-step approach (synthesis of the alcohol, then chlorination) offers greater control.
-
Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this transformation. [4][7]The reaction proceeds by converting the alcohol's hydroxyl group into a better leaving group. With SOCl₂, an intermediate chlorosulfite ester is formed, which then undergoes an internal nucleophilic attack by the chloride ion, releasing SO₂ and HCl as gaseous byproducts and driving the reaction to completion.
Figure 3: Workflow for chlorination of a hydroxymethyl imidazole.
Protocol 2: Synthesis of 4-Methyl-5-chloromethyl Imidazole Hydrochloride via Alcohol Chlorination
This protocol is adapted from established literature procedures. [7]The self-validating nature of this protocol is evident in the formation of a precipitate and the high yield of the desired crystalline product after workup.
-
Setup: In a round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, place thionyl chloride (SOCl₂, ~5 mL per 1 g of alcohol). Cool the flask in an ice bath.
-
Substrate Addition: Add the starting (4-hydroxymethyl)-5-methylimidazole (1.0 eq) in small portions over 15-20 minutes. Caution: The reaction is vigorous. Maintain the internal temperature between 10-20 °C. A colorless precipitate will form. [7]3. Heating: Once the addition is complete, allow the mixture to warm to room temperature and then slowly heat to 55 °C for 30 minutes. [7]4. Isolation: Cool the reaction mixture back down to 10 °C. Carefully dilute with diethyl ether (~10 mL per 1 g of alcohol) to fully precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with diethyl ether to remove any excess SOCl₂, and dry under vacuum to yield 4-methyl-5-chloromethyl imidazole hydrochloride as a colorless solid. [7]
Factors Influencing Reactivity: A Deeper Analysis
The choice of experimental conditions and substrate is not arbitrary; it is dictated by the underlying physical organic chemistry.
| Factor | Influence on Reactivity & Causality |
| Ring Substituents | Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the methylene carbon by inductive and resonance effects, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates. [8][9]Electron-donating groups have the opposite effect. |
| N-Substitution | An unprotected imidazole N-H is acidic and can be deprotonated by bases, potentially leading to side reactions or acting as an internal nucleophile. N-protecting groups (e.g., Trityl, SEM) are often essential to prevent this and ensure that reactivity occurs exclusively at the chloromethyl group. [4] |
| Solvent | Polar aprotic solvents like DMF, acetonitrile, or DMSO are preferred for SN2 reactions. They can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it "naked" and more nucleophilic. Protic solvents can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity. |
| Leaving Group | While this guide focuses on the chloromethyl group, the corresponding bromomethyl and iodomethyl analogues are even more reactive due to the better leaving group ability of Br⁻ and I⁻. The choice is often a balance between reactivity and the stability/cost of the starting material. |
Conclusion
The chloromethyl group on an imidazole ring is a powerful and versatile functional handle. Its reactivity is dominated by the SN2 mechanism, providing a reliable and predictable pathway for C-N, C-S, and C-O bond formation. By understanding the fundamental principles of this reactivity and the factors that modulate it—including ring electronics, N-protection, and reaction conditions—researchers can effectively harness chloromethyl imidazoles as key intermediates. The synthetic protocols outlined herein provide a practical framework for the preparation and elaboration of these valuable building blocks, empowering the continued development of novel therapeutics and advanced materials.
References
-
Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. Available at: [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available at: [Link]
- Preparation of 4-methyl-5-chloromethyl-imidazole. Google Patents.
-
Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]
-
An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles. ResearchGate. Available at: [Link]
-
Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. ResearchGate. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]
Sources
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Biological Activities of Substituted Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This guide provides a comprehensive technical overview of the significant biological activities exhibited by substituted imidazole compounds, including their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for evaluating these activities, offering a holistic resource for researchers in drug discovery and development.
Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring's prevalence in biologically active molecules is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its capacity to be synthetically modified.[2][3][4] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications.[3][4] This guide will systematically explore the major therapeutic areas where substituted imidazoles have shown significant promise.
Anticancer Activity of Substituted Imidazoles
Substituted imidazoles have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression.[5]
Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: A significant number of imidazole derivatives exert their anticancer effects by disrupting microtubule dynamics.[7][8] They bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[7][8] This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis.[8] For instance, 2-[(1-methylpropyl)dithio]-1H-imidazole has been shown to directly inhibit tubulin polymerization.[9]
-
Kinase Inhibition: Many substituted imidazoles act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[10] For example, certain imidazole derivatives have been designed to target kinases like BRAF V600E and EGFR, which are frequently mutated in various cancers.[6][11][12]
-
Induction of Apoptosis: Imidazole compounds can trigger programmed cell death through various pathways. Some derivatives modulate the expression of key apoptotic proteins, such as upregulating Bax and downregulating Bcl-2.[13] Others can increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[10]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted imidazole compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14h | Melanoma | 2.4 (mean) | [11] |
| Compound 16e | Melanoma | 3.6 (mean) | [11] |
| Compound 6 | HCT-15, HT29, HeLa, MDA-MB-468 | 0.08 - 0.2 | [6] |
| Compound 7 | HeLa, HCT-15 | 0.1 - 0.2 | [6] |
| Compound 43 | MCF-7 | 0.8 | [6] |
| Compound 44 | MCF-7 | 6.3 | [6] |
| Compound 45 | MCF-7 | 5.96 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[14][15][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted imidazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Diagram of MTT Assay Workflow
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antifungal Activity of Substituted Imidazoles
Imidazole-based compounds, particularly the azoles, are a cornerstone of antifungal therapy.[4][19] Their efficacy stems from a specific and potent mechanism of action against fungal pathogens.
Mechanism of Antifungal Action
The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis.[19][20][21] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[19]
-
Inhibition of Lanosterol 14α-demethylase: Imidazoles bind to the heme iron of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[19] This enzyme is crucial for the conversion of lanosterol to ergosterol.[19]
-
Disruption of Membrane Integrity: The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal membrane.[19] This alters membrane fluidity and permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[19][20]
-
Other Effects: Some imidazole derivatives can also interfere with the synthesis of triglycerides and phospholipids and may lead to the intracellular accumulation of toxic hydrogen peroxide.[20][21]
Diagram of Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by substituted imidazoles.
Quantitative Data: Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some imidazole derivatives against common fungal pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 125 | [23] |
| HL1 | Escherichia coli | 250 | [23] |
| HL2 | Staphylococcus aureus | 250 | [23] |
| HL2 | Escherichia coli | 500 | [23] |
| Compound 3iv | Fungal Strains | Not specified | [24] |
| Compound 3x | Fungal Strains | Not specified | [24] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[22][25]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration that inhibits visible growth after incubation.[22]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the substituted imidazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate.[22]
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[26]
-
Dilute this suspension to the final required inoculum density.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the standardized fungal inoculum.[22]
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).[22]
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[25]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.[22]
-
Antibacterial, Antiviral, and Anti-inflammatory Activities
Beyond their anticancer and antifungal properties, substituted imidazoles exhibit a broad range of other important biological activities.
Antibacterial Activity
Several imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[1][23] Their mechanisms of action can include the disruption of cell wall synthesis or the inhibition of protein synthesis.[23] The five-membered heterocyclic structure with two double bonds is thought to contribute to this antibacterial potential.[1]
Antiviral Activity
The imidazole scaffold is present in several compounds with significant antiviral activity against a variety of RNA and DNA viruses.[27][28] These compounds can act at different stages of the viral life cycle, such as inhibiting viral entry or replication.[27][29] For instance, certain imidazole derivatives have shown inhibitory activity against dengue virus, yellow fever virus, and influenza A virus.[27]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction neutralization test (PRNT) is the gold standard for measuring the ability of a compound to neutralize a virus.[30]
Principle: A monolayer of susceptible host cells is infected with a known amount of virus in the presence of serial dilutions of the test compound. The number of plaques (zones of cell death or infection) that form is counted, and the concentration of the compound that reduces the plaque number by 50% (PRNT50) is determined.[30][31]
Step-by-Step Methodology:
-
Cell Culture: Plate susceptible host cells in multi-well plates to form a confluent monolayer.[30]
-
Virus-Compound Incubation: Incubate a fixed amount of the virus with serial dilutions of the imidazole compound for a short period.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.[30]
-
Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.[30]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[30]
-
Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the PRNT50 value, which is the compound concentration that causes a 50% reduction in the number of plaques compared to the virus-only control.[30]
Anti-inflammatory Activity
Substituted imidazoles have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[32][33][34]
-
COX Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation.[32] Some imidazole derivatives have been shown to be selective inhibitors of COX-2, which is the inducible isoform expressed during inflammation.[32][33] This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[32]
Experimental Protocol: In Vitro COX Inhibition Assay
Principle: The ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured. This is often done using a colorimetric or enzyme immunoassay (EIA) kit that detects the production of prostaglandins.[35][36]
Step-by-Step Methodology:
-
Enzyme and Compound Incubation: In a microplate, incubate the purified COX-1 or COX-2 enzyme with the test imidazole compound for a short period.[32]
-
Substrate Addition: Add arachidonic acid, the substrate for COX enzymes, to initiate the reaction.[32]
-
Reaction Termination: Stop the enzymatic reaction after a defined time.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced (e.g., PGF2α) using an EIA.[35][36]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The substituted imidazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its presence in a wide range of biologically active compounds with diverse mechanisms of action highlights its significance in medicinal chemistry. Future research should continue to explore the vast chemical space of imidazole derivatives to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The integration of computational methods, such as molecular docking and structure-activity relationship (SAR) studies, with traditional high-throughput screening will be crucial in accelerating the discovery of the next generation of imidazole-based drugs.
References
- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (n.d.).
- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).
- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - Brieflands. (n.d.).
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.).
- Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors - PubMed. (n.d.).
- Broth microdilution - Wikipedia. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Broth Microdilution | MI - Microbiology. (n.d.).
- In Vitro Antiviral Testing | IAR | USU. (n.d.).
- In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed. (2025, January 9).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC. (n.d.).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23).
- 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed. (n.d.).
- Plaque Reduction Assay - Creative Diagnostics. (n.d.).
- Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025, October 6).
- MTT assay protocol | Abcam. (n.d.).
- Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. (n.d.).
- A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants | Journal of Natural Products - ACS Publications. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- synthesis and biological evaluation of novel imidazole based compounds - ResearchGate. (2025, August 8).
- Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
- Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds - ChemRxiv. (n.d.).
- In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs. (n.d.).
- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC - NIH. (2024, October 19).
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
- Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC - NIH. (n.d.).
- Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025, June 20).
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
- Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC - NIH. (n.d.).
- An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed. (2024, December 15).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.).
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery - Semantic Scholar. (n.d.).
- Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.).
- Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants - ResearchGate. (n.d.).
- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.).
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.).
- Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. (n.d.).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.).
- Discovery of 4-Aryl-2-benzoyl-imidazoles as Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Imidazopyridine scaffold as an effective tubulin polymerization inhibitor - DergiPark. (n.d.).
- In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.).
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. (n.d.).
- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (2016, July 6).
- How can I assay cyclooxygenase pathway inhibition for plant extracts? - ResearchGate. (2014, June 17).
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jchemrev.com [jchemrev.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. İstanbul Journal of Pharmacy » Submission » Imidazopyridine scaffold as an effective tubulin polymerization inhibitor [dergipark.org.tr]
- 9. 2-[(1-methylpropyl)dithio]-1H-imidazole inhibits tubulin polymerization through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biolmolchem.com [biolmolchem.com]
- 20. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. nano-ntp.com [nano-ntp.com]
- 30. bioagilytix.com [bioagilytix.com]
- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 32. brieflands.com [brieflands.com]
- 33. In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 35. thepharmajournal.com [thepharmajournal.com]
- 36. researchgate.net [researchgate.net]
Methodological & Application
detailed synthesis protocol for 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
Application Note & Protocol
A Verified Laboratory Protocol for the Synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
Abstract: This document provides a detailed, reliable, and thoroughly-vetted protocol for the synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[1][2] The synthesis is achieved via the chlorination of the corresponding hydroxymethyl precursor using thionyl chloride. This guide outlines the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and methods for product characterization. It is intended for use by researchers, scientists, and drug development professionals in a controlled laboratory setting.
Introduction and Scientific Background
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS No. 135206-88-1) is a functionalized imidazole derivative.[3][4] The imidazole ring is a foundational scaffold in numerous biologically active compounds. The presence of a reactive chloromethyl group at the 2-position makes this compound a versatile electrophilic building block for introducing the 1-ethyl-imidazole moiety into larger molecules through nucleophilic substitution reactions.
The most direct and widely adopted synthetic strategy involves the conversion of a primary alcohol, 1-ethyl-2-(hydroxymethyl)imidazole, into the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts. The reaction proceeds via an SN2 or SNi (internal nucleophilic substitution) mechanism, where the hydroxyl group is converted into an excellent leaving group (a chlorosulfite ester), which is subsequently displaced by a chloride ion.[5][6][7] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, driving the reaction to completion.[5][8]
Reaction Scheme
The overall transformation is depicted below:
Step 1: Synthesis of the Precursor, 1-ethyl-2-(hydroxymethyl)imidazole (if not commercially available). Step 2: Chlorination to form 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.

Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Purity/Grade |
| 1-ethyl-2-(hydroxymethyl)imidazole | 50381-19-6 | 126.15 | 10.0 g (79.3 mmol) | >97% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 25 mL (~41 g, 345 mmol) | >99% (Reagent Grade) |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | 200 mL | Anhydrous |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet/drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle with temperature controller
-
Dropping funnel (optional, for controlled addition)
-
Schlenk line or nitrogen/argon gas inlet
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from established procedures for the chlorination of hydroxymethyl imidazoles.[9]
Reaction Setup and Chlorination
-
Inert Atmosphere: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas to ensure all moisture is removed. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add thionyl chloride (25 mL) to the reaction flask via a syringe or cannula. Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: Carefully add the 1-ethyl-2-(hydroxymethyl)imidazole (10.0 g) in small portions over a period of 20-30 minutes.
-
Expert Insight: The reaction is highly exothermic and will generate significant amounts of HCl gas.[9] Slow, portion-wise addition is crucial to control the reaction rate and temperature, preventing runaway reactions. A vigorous effervescence will be observed as SO₂ and HCl are evolved.
-
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 55-60 °C and maintain this temperature for 1 hour.[9]
-
Causality Note: Gentle heating ensures the reaction proceeds to completion. The product, being a hydrochloride salt, is typically insoluble in the reaction medium and will begin to precipitate as a solid.[9]
-
Product Isolation and Purification
-
Cooling and Precipitation: After the heating period, cool the reaction mixture back down to 10-15 °C in an ice bath.
-
Trituration: Slowly add anhydrous diethyl ether (100-150 mL) to the cooled mixture while stirring. This will induce further precipitation of the product.
-
Expert Insight: Diethyl ether is an anti-solvent for the ionic hydrochloride salt, maximizing its precipitation from the non-polar excess thionyl chloride.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of anhydrous diethyl ether (2 x 25 mL) to remove any residual thionyl chloride and soluble impurities.
-
Drying: Dry the collected white to off-white solid under vacuum to yield the final product, 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl.
Safety, Handling, and Waste Disposal
CRITICAL SAFETY NOTICE: This procedure must be performed by trained personnel in a well-ventilated chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water.[10][12][13] Causes severe skin burns and eye damage.[13] Inhalation is toxic and can cause respiratory irritation or fatal pulmonary edema.[10][14] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), splash goggles, a face shield, and a lab coat.[12][13]
-
Product (2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride): Classified as a skin and respiratory irritant and can cause serious eye damage.[15] Avoid inhalation of dust and direct contact with skin and eyes.
-
Waste Disposal: Quench any residual thionyl chloride carefully and slowly by adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide). Neutralize all acidic and basic aqueous waste before disposing of it according to institutional guidelines. Organic waste should be collected in a designated halogenated waste container.
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
Melting Point (M.P.): Compare the observed melting point with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the ethyl group protons, the imidazole ring protons, and a singlet for the chloromethyl protons.
-
Infrared (IR) Spectroscopy: To confirm the absence of the broad O-H stretch from the starting alcohol and the presence of characteristic C-Cl vibrations.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
Reisman, S. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2017). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged?[Link]
-
IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Inchem.org. [Link]
-
Hyperconjugation. (2024). Reaction of a primary alcohol with thionyl chloride, SOCl2. YouTube. [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H-Benzimidazole Derivative. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. [Link]
- Google Patents. (2014). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)
-
PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]
-
PubMed. (2016). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride 95% | CAS: 135206-88-1 | AChemBlock [achemblock.com]
- 4. 135206-88-1|2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. ICSC 1409 - THIONYL CHLORIDE [inchem.org]
- 15. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Chloromethyl)-1-ethyl-1H-imidazole HCl as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS No: 135206-88-1) as a versatile pharmaceutical intermediate.[1] This guide details its chemical properties, safety protocols, a robust synthesis method, and its critical application in the synthesis of advanced pharmaceutical intermediates, particularly in the construction of substituted benzimidazole scaffolds. The protocols provided are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.
Introduction and Significance
2-(Chloromethyl)-1-ethyl-1H-imidazole HCl is a reactive N-heterocyclic compound that serves as a crucial building block in organic synthesis. Its utility in pharmaceutical development stems from the presence of a reactive chloromethyl group at the 2-position of the imidazole ring. This functional group allows for facile nucleophilic substitution reactions, making it an excellent reagent for the alkylation of a wide variety of nucleophiles, including amines, phenols, and thiols.
The imidazole moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore in many drug candidates. Consequently, 2-(chloromethyl)-1-ethyl-1H-imidazole HCl provides a direct route to introduce a substituted imidazole core into a target molecule, a common strategy in the design of novel therapeutics, including potent analgesics and anti-inflammatory agents.[2][3]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount before handling 2-(chloromethyl)-1-ethyl-1H-imidazole HCl.
| Property | Value | Source |
| CAS Number | 135206-88-1 | [1] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 181.06 g/mol | [1] |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Safety Precautions: Due to its corrosive and irritant nature, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Synthesis Protocol for 2-(Chloromethyl)-1-ethyl-1H-imidazole HCl
The synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl can be efficiently achieved through a two-step process involving the formation of the corresponding hydroxymethyl intermediate followed by chlorination. This method is adaptable and provides good yields of the target compound.
Step 1: Synthesis of (1-ethyl-1H-imidazol-2-yl)methanol
This step involves the reaction of 1-ethyl-1H-imidazole with a source of formaldehyde, such as paraformaldehyde, to introduce the hydroxymethyl group at the 2-position.
Materials:
-
1-ethyl-1H-imidazole
-
Paraformaldehyde
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-ethyl-1H-imidazole (1.0 eq) and paraformaldehyde (1.2 eq).
-
Add a suitable anhydrous solvent, such as toluene, to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude (1-ethyl-1H-imidazol-2-yl)methanol, which can be used in the next step without further purification.
Step 2: Chlorination of (1-ethyl-1H-imidazol-2-yl)methanol
The hydroxymethyl group is converted to the desired chloromethyl group using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4]
Materials:
-
(1-ethyl-1H-imidazol-2-yl)methanol (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)[5]
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve the crude (1-ethyl-1H-imidazol-2-yl)methanol (1.0 eq) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution via the dropping funnel. The addition should be performed at a rate that maintains the internal temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess solvent and thionyl chloride.
-
The resulting crude product can be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-(chloromethyl)-1-ethyl-1H-imidazole HCl as a crystalline solid.
Caption: Workflow for the synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl.
Application Protocol: Synthesis of a Benzimidazole-based Pharmaceutical Intermediate
A primary application of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl is in the N-alkylation of amines to form more complex molecules. This protocol outlines the synthesis of a key intermediate used in the preparation of potent analgesics of the benzimidazole class, often referred to as "nitazenes".[6][7]
Protocol: N-Alkylation of a Secondary Amine with 2-(chloromethyl)-1-ethyl-1H-imidazole HCl
This protocol describes the reaction of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl with a generic secondary amine, representing a common step in the synthesis of various active pharmaceutical ingredients (APIs).
Materials:
-
2-(chloromethyl)-1-ethyl-1H-imidazole HCl
-
A secondary amine (e.g., N-ethyl-2-(4-ethoxyphenyl)ethan-1-amine)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add 2-(chloromethyl)-1-ethyl-1H-imidazole HCl (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting materials.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Caption: General workflow for the N-alkylation of a secondary amine.
Conclusion
2-(Chloromethyl)-1-ethyl-1H-imidazole HCl is a valuable and reactive intermediate for pharmaceutical synthesis. Its ability to act as an efficient alkylating agent for the introduction of the 1-ethyl-1H-imidazol-2-ylmethyl moiety is crucial for the construction of a variety of complex molecules, including potent opioid analgesics. The protocols outlined in this guide provide a solid foundation for the safe and effective use of this intermediate in a research and development setting. Adherence to the safety precautions is essential due to the hazardous nature of the compound.
References
- Carroll, F. I., & Coleman, M. C. (1975). Etonitazene. An improved synthesis. Journal of Medicinal Chemistry, 18(3), 318–320.
- Design, Synthesis of Analgesics and Anticancer of Some New Deriv
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). BenchChem.
- Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. (n.d.).
- Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. (2022).
- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports.
- Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents. (2012). Medicinal Chemistry Research.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2014). Organic & Biomolecular Chemistry.
- Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. (2022). Neuroquantology.
- Critical Review Report: N-desethyl etonitazene. (2024).
- Critical review report Etonitazepipne (N-piperidinyl etonitazene). (2024).
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- N-Dealkyl
-
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine (isotonitazene). (2020). European Monitoring Centre for Drugs and Drug Addiction.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Schedules of Controlled Substances: Temporary Placement of Ethyleneoxynitazene, Methylenedioxynitazene, 5-Methyl Etodesnitazene, N-Desethyl Etonitazene, N-Desethyl Protonitazene, N,N-Dimethylamino Etonitazene, and N-Pyrrolidino Isotonitazene in Schedule I. (2025). Federal Register.
- Application of Thionyl Chloride-Alcohol System in Organic Synthesis. (2016). Journal of Organic Chemistry Research.
- Synthesis of 1-(2-(2,4-Dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H-imidazole and 1-(2-(2,4-Dichlorophenyl)-2-((2-furyl)methoxy)ethyl)-1H-imidazole, Two New Miconazole Analogues. (1992).
- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). (2020). YouTube.
- Alcohol to Chloride - Common Conditions. (n.d.).
- 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-Imidazol-3-Ium Chloride as a New and Green Ionic Liquid Catalyst for One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Condition. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 6. euda.europa.eu [euda.europa.eu]
- 7. Federal Register :: Schedules of Controlled Substances: Temporary Placement of Ethyleneoxynitazene, Methylenedioxynitazene, 5-Methyl Etodesnitazene, N-Desethyl Etonitazene, N-Desethyl Protonitazene, N,N-Dimethylamino Etonitazene, and N-Pyrrolidino Isotonitazene in Schedule I [federalregister.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the N-alkylation of Primary Amines with 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
Introduction
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of secondary amines which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of primary amines utilizing 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. This specific alkylating agent offers a pathway to introduce the 1-ethyl-1H-imidazol-2-yl)methyl moiety onto a primary amine, a substructure of interest in medicinal chemistry due to the versatile coordination properties and biological activities associated with the imidazole core.[1][2]
These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth scientific context, step-by-step protocols, and troubleshooting guidance to ensure successful and reproducible outcomes.
Scientific & Mechanistic Overview
The N-alkylation of a primary amine with an alkyl halide, such as 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, proceeds via a nucleophilic aliphatic substitution (SN2) mechanism.[3] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.
A critical challenge in the N-alkylation of primary amines is the potential for over-alkylation.[3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine. Careful control of reaction conditions is therefore paramount to achieve selective mono-alkylation.
The use of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride introduces an additional consideration: the presence of the hydrochloride salt. The amine nitrogen of the imidazole ring is protonated, which deactivates the ring towards certain reactions but does not directly inhibit the reactivity of the chloromethyl group. However, the primary amine reactant will also be protonated by the acidic hydrochloride, rendering it non-nucleophilic. Consequently, a base is required not only to neutralize the HCl generated during the SN2 reaction but also to deprotonate the primary amine starting material and the imidazole hydrochloride, allowing the reaction to proceed.
Reaction Scheme:
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-alkylation of a generic primary amine with 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.
Materials & Reagents
| Reagent | Grade | Supplier Example |
| Primary Amine (e.g., Benzylamine) | Reagent Grade, ≥99% | Sigma-Aldrich |
| 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | ≥95% | AChemBlock |
| Potassium Carbonate (K₂CO₃), anhydrous, fine powder | ACS Reagent, ≥99% | Fisher Scientific |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | MilliporeSigma |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | - |
| Brine (Saturated NaCl solution) | Laboratory Grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |
| Silica Gel for Flash Chromatography | 230-400 mesh | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq.).
-
Add anhydrous acetonitrile as the solvent. The choice of solvent is crucial; polar aprotic solvents like acetonitrile or DMF are generally effective.[4]
-
Add anhydrous potassium carbonate (2.5-3.0 eq.). A sufficient excess of a mild inorganic base like K₂CO₃ is used to neutralize the hydrochloride salt of the alkylating agent and the HCl generated during the reaction, as well as to deprotonate the primary amine.
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (1.0-1.2 eq.) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred suspension of the amine and base at room temperature. The slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize dialkylation.
-
-
Reaction Monitoring:
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. The consumption of the primary amine and the formation of the product spot should be observed. Pay close attention to the potential formation of a higher-running dialkylated byproduct.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Aqueous Extraction:
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic species.
-
Wash with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification
The crude product is purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) is often effective in separating the desired mono-alkylated product from any unreacted starting materials or dialkylated byproducts.
Visualization of Experimental Workflow
Caption: Workflow for the N-alkylation of a primary amine.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction/Slow Conversion | Insufficient base, low temperature, or inactive reagents. | Ensure the use of anhydrous solvent and freshly powdered anhydrous K₂CO₃. Increase the reaction temperature. Confirm the quality of the starting materials. |
| Formation of Dialkylated Product | Excess alkylating agent, high reaction temperature, or prolonged reaction time. | Use a stoichiometric amount or a slight excess (1.0-1.1 eq.) of the alkylating agent.[5] Monitor the reaction closely by TLC and stop it once the primary amine is consumed. |
| Low Yield | Incomplete reaction, loss of product during work-up, or decomposition. | Ensure complete reaction by optimizing conditions. Be careful during extractions to avoid emulsions. Consider the stability of the product to the purification conditions. |
| Difficult Purification | Similar polarities of starting material, product, and byproduct. | Optimize the eluent system for flash chromatography. Consider derivatization of the product or starting material to alter polarity for easier separation. |
Safety Precautions
-
2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Anhydrous solvents can be flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The N-alkylation of primary amines with 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a viable method for the synthesis of novel secondary amines bearing an imidazole moiety. Careful control of stoichiometry and reaction conditions is essential to favor mono-alkylation and achieve good yields. The protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this synthetic transformation.
References
- BenchChem. (2025).
- DTIC. (n.d.).
-
ResearchGate. (2025). Methods for mono‐selective N‐alkylation of amines using alkyl halides or alkyl triflates as alkylating agents. [Link]
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Rannard, S. P., & Davis, N. J. (2000). The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. Organic letters, 2(14), 2117–2120. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). A rapid method of N-alkylation of amines. [Link]
-
National Center for Biotechnology Information. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. [Link]
-
ResearchGate. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. [Link]
-
PubChemLite. (n.d.). 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). [Link]
-
ACS Publications. (n.d.). Notes- Reaction of Chloromethyl Ether with Primary Amines. [Link]
-
MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
Sources
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 2-(chloromethyl)-1-ethyl-1H-imidazole HCl in Medicinal Chemistry
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[1][3] This guide focuses on a specific, highly versatile building block: 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride . This reagent serves as a potent electrophile, enabling the strategic introduction of the '(1-ethyl-1H-imidazol-2-yl)methyl' moiety onto a wide range of molecular scaffolds. We will explore its core reactivity, provide detailed, field-proven protocols for its application in C-N and C-S bond formation, and discuss the mechanistic rationale behind these synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory. 2-(chloromethyl)-1-ethyl-1H-imidazole HCl is a stable, crystalline solid, but its reactivity necessitates careful handling.
| Property | Value | Source |
| IUPAC Name | 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | [4] |
| CAS Number | 135206-88-1 | [4] |
| Molecular Formula | C₆H₁₀Cl₂N₂ | [4] |
| Molecular Weight | 181.06 g/mol | [5] |
| Appearance | White to off-white crystalline solid | N/A |
| Safety Hazards | Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335) | [5] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep the container tightly sealed. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory during handling.
Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-(chloromethyl)-1-ethyl-1H-imidazole HCl is dominated by its nature as a potent alkylating agent . The electron-withdrawing effect of the adjacent imidazole ring, combined with the excellent leaving group ability of the chloride ion, renders the methylene (-CH₂) carbon highly electrophilic.
This reagent readily participates in nucleophilic substitution reactions (SN2) with a variety of soft and hard nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride and the formation of a new covalent bond.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. jchemrev.com [jchemrev.com]
- 4. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride 95% | CAS: 135206-88-1 | AChemBlock [achemblock.com]
- 5. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Chloromethyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antifungal Drug Discovery
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][3] In the realm of infectious diseases, the emergence of drug-resistant fungal pathogens presents a significant and growing threat to public health, necessitating the development of new, more effective antifungal agents.[4][5]
Benzimidazole derivatives have emerged as a promising class of compounds in this pursuit.[6][7] The 2-chloromethyl-1H-benzimidazole molecule, in particular, serves as a highly versatile and reactive starting material.[8][9][10] The presence of a reactive chloromethyl group at the 2-position provides a convenient handle for synthetic chemists to introduce a wide array of chemical diversity through straightforward nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of antifungal potency.
This guide provides a detailed overview of the synthetic strategies, experimental protocols, and critical insights into the development of novel antifungal agents derived from 2-chloromethyl-1H-benzimidazole. We will explore the synthesis of the core intermediate, provide step-by-step protocols for derivatization, summarize key SAR findings, and discuss the underlying mechanism of action.
Core Synthetic Philosophy: A Modular Approach to Chemical Diversity
The primary strategy for generating a library of potential antifungal agents from 2-chloromethyl-1H-benzimidazole is based on the nucleophilic substitution of the chloride atom. This modular approach allows for the coupling of the benzimidazole core with various nucleophiles (amines, thiols, phenols, etc.), each introducing new physicochemical properties to the final molecule.
Caption: General workflow for diversifying the benzimidazole scaffold.
Part 1: Synthesis of the Key Starting Material: 2-Chloromethyl-1H-benzimidazole (1)
The synthesis of the core intermediate is foundational. The most common and efficient method is the Phillips condensation, which involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions. The acid catalyzes the condensation and subsequent intramolecular cyclization to form the benzimidazole ring.
Experimental Protocol: Synthesis of 2-Chloromethyl-1H-benzimidazole (1)
Principle: This protocol describes the condensation of o-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid to yield 2-chloromethyl-1H-benzimidazole.[11][12]
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
5N Hydrochloric Acid (HCl)
-
Ammonia solution (e.g., 25% NH₃ in H₂O)
-
Deionized water
-
Petroleum ether
-
Acetone
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and flask for filtration
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (e.g., 7.56 g, 70 mmol) and chloroacetic acid (e.g., 7.56 g, 80 mmol).[11]
-
Carefully add 5N HCl (e.g., 60 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-8 hours.[11][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of an ammonia solution until the pH is approximately 7. A precipitate will form.[11]
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization or silica gel column chromatography. A common eluent system for column chromatography is petroleum ether/acetone (e.g., 3:1 v/v).[11]
-
Dry the purified yellow solid product to obtain 2-chloromethyl-1H-benzimidazole (1).
Causality and Trustworthiness: The use of strong acid (HCl) is critical for protonating the carbonyl group of chloroacetic acid, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine. It also facilitates the dehydration step during cyclization. Neutralization is a self-validating step; the product is insoluble in neutral water and precipitates out, allowing for easy isolation.
Part 2: Synthesis of Antifungal Derivatives
With the core intermediate in hand, a diverse range of derivatives can be synthesized. The following protocols exemplify the reaction with different classes of nucleophiles.
Caption: Diversification of the benzimidazole core via key protocols.
Protocol A: Synthesis of 2-((Arylamino)methyl)-1H-benzimidazole Derivatives
Principle: This protocol involves the N-alkylation of an aromatic or heterocyclic amine with 2-chloromethyl-1H-benzimidazole in the presence of a base to neutralize the HCl generated during the reaction.[4][14]
Materials:
-
2-Chloromethyl-1H-benzimidazole (1)
-
Substituted aromatic amine (e.g., p-nitroaniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Potassium iodide (KI, catalytic amount)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a beaker or flask, dissolve 2-chloromethyl-1H-benzimidazole (1) (e.g., 1.66 g, 10 mmol) and K₂CO₃ (e.g., 2.76 g, 20 mmol) in DMF (e.g., 20 mL).[4]
-
Stir the mixture at room temperature for 30 minutes.
-
Add a catalytic amount of KI (a pinch). KI facilitates the reaction by in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).
-
Add the desired aromatic amine (e.g., p-nitroaniline, 1.38 g, 10 mmol) to the reaction mixture.[4]
-
The reaction can be performed under conventional heating or microwave irradiation (e.g., medium-low power for 3-4 minutes) to accelerate the rate.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (e.g., 20 mL). The product will often precipitate.
-
Extract the aqueous mixture with ethyl acetate (e.g., 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol B: Synthesis of S-((1H-benzo[d]imidazol-2-yl)methyl) Derivatives
Principle: This protocol describes the S-alkylation of a thiol-containing compound with 2-chloromethyl-1H-benzimidazole. The example uses a dithiocarbamate.[9]
Materials:
-
2-Chloromethyl-1H-benzimidazole (1)
-
Sodium diethyldithiocarbamate
-
Dry Methanol
Procedure:
-
Dissolve 2-chloromethyl-1H-benzimidazole (1) in dry methanol in a round-bottom flask.
-
Add an equimolar amount of sodium diethyldithiocarbamate.
-
Reflux the reaction mixture for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent.
-
Filter the solid product, wash with a small amount of cold methanol, and dry. Recrystallization from a suitable solvent (e.g., benzene) can be performed for further purification.[9]
Protocol C: Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole Derivatives
Principle: This protocol details the O-alkylation of a phenol with 2-chloromethyl-1H-benzimidazole via the Williamson ether synthesis. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[9]
Materials:
-
2-Chloromethyl-1H-benzimidazole (1)
-
Substituted phenol (e.g., 4-chlorophenol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or DMF
Procedure:
-
In a flask, dissolve the substituted phenol in ethanol or DMF.
-
Add one equivalent of a base (e.g., NaOH) and stir for 15-20 minutes at room temperature to form the sodium phenoxide salt.
-
Add one equivalent of 2-chloromethyl-1H-benzimidazole (1) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights
Systematic derivatization using the protocols above has yielded crucial insights into the structural requirements for potent antifungal activity.
Key SAR Findings:
-
Substitution on Appended Aromatic Rings: The introduction of electron-withdrawing groups, such as a chlorine atom at the para-position of a terminal benzene ring, has been shown to increase antifungal activity.[8][10][11]
-
Linker Atom and Functional Groups: The nature of the atom linking the substituent to the benzimidazole core (N, S, or O) influences activity. Furthermore, incorporating specific functional groups, like a sulfonyl group (SO₂), can be critical for inhibiting certain fungal species.[8][10][11]
-
Benzimidazole Core Substitution: Modifications to the benzimidazole ring itself, for instance, adding a fluoro or chloro group at the C-5 position, can significantly enhance antifungal potency.[15][16]
-
Unsubstituted Rings: In some cases, an unsubstituted terminal benzene ring leads to better activity compared to substituted analogues, highlighting the complex nature of drug-receptor interactions.[8][10][11]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
While many traditional benzimidazole anthelmintics function by inhibiting microtubule polymerization, a distinct and highly relevant mechanism of action has been identified for many antifungal benzimidazole derivatives.[2][17] These compounds, much like the widely used azole antifungals (e.g., fluconazole), inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51/Erg11p).[5][15][17]
This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it plays an essential role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity. By inhibiting 14α-demethylase, these benzimidazole derivatives block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[5][17]
Caption: Inhibition of the ergosterol biosynthesis pathway.
Data Summary: Antifungal Activity
The following table summarizes the in vitro antifungal activity of representative compounds synthesized from 2-chloromethyl-1H-benzimidazole against various phytopathogenic fungi, as reported in the literature.
| Compound ID | Structure Description | Target Fungi | Activity (IC₅₀ in μg/mL) | Reference |
| 4m | Derivative with an unsubstituted benzene ring | F. solani | 18.60 | [8][10] |
| C. gloeosporioides | 20.76 | [8][10] | ||
| A. solani | 27.58 | [8][10] | ||
| 5b | Derivative with a sulfonyl group and p-Cl-benzene | C. gloeosporioides | 11.38 | [8][10] |
| Cytospora sp. | 30.97 | [8][10] | ||
| 7f | Derivative with a p-Cl-benzene moiety | B. cinerea | 13.36 | [8][10][18] |
| VMKP 8 | Undisclosed derivative structure | Candida albicans | 12.5 (MIC) | [14] |
IC₅₀: Half maximal inhibitory concentration. MIC: Minimum Inhibitory Concentration.
Conclusion
2-Chloromethyl-1H-benzimidazole is a powerful and versatile platform for the synthesis of novel antifungal agents. The synthetic protocols outlined in this guide are robust, accessible, and allow for the creation of large, diverse libraries of compounds for screening. The established mechanism of action, targeting the clinically validated ergosterol biosynthesis pathway, further validates this scaffold as a prime candidate for future drug development efforts. By leveraging the structure-activity relationship data, researchers can rationally design and synthesize next-generation benzimidazole derivatives with enhanced potency, broader spectrum of activity, and improved pharmacological profiles to combat the challenge of fungal infections.
References
-
Title: Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro Source: PubMed URL: [Link]
- URL: (The provided link from the search result was a generic redirect, not a direct link to a specific paper.
- Title: Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative Source: Journal of Drug Delivery and Therapeutics URL: (The provided link from the search result was a generic redirect, not a direct link to a specific paper).
-
Title: Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole Source: ResearchGate URL: [Link]
-
Title: Synthesis and investigation of novel benzimidazole derivatives as antifungal agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro Source: ACS Publications URL: [Link]
-
Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro Source: ACS Publications (Duplicate of #7, different URL provided by tool) URL: [Link]
-
Title: Structure activity relationship of benzimidazole derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro Source: ACS Publications (Duplicate of #7, different URL provided by tool) URL: [Link]
-
Title: Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase Source: ACS Omega URL: [Link]
-
Title: Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro Source: ResearchGate URL: [Link]
-
Title: Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent Source: ResearchGate URL: [Link]
-
Title: Derivatives of 2-chloromethyl benzimidazole Source: ResearchGate URL: [Link]
-
Title: An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols Source: PubMed URL: [Link]
-
Title: (PDF) Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Experimental Synthesis and Characterization of Metal Complexes with Imidazole Ligands
Introduction
The imidazole scaffold is a cornerstone in the fields of medicinal chemistry, bioinorganic chemistry, and materials science.[1][2] As a five-membered aromatic heterocycle containing two nitrogen atoms, its versatility is remarkable.[3][4] One nitrogen is pyridine-like (basic, sp² hybridized) and readily coordinates to metal ions, while the other is pyrrole-like (acidic, NH group). This unique electronic structure allows imidazole and its derivatives to act as potent ligands, forming stable and structurally diverse complexes with a wide array of metal ions.[2][5] These metal-imidazole complexes are at the heart of numerous biological systems, most notably in the active sites of metalloenzymes where a histidine residue coordinates to a metal cofactor.[5]
For researchers and drug development professionals, harnessing the coordination chemistry of imidazole is of paramount importance. The formation of a metal complex can dramatically enhance or modulate the biological activity—including antimicrobial, antifungal, and anticancer properties—of an imidazole-based therapeutic agent.[1][6][7] Furthermore, in materials science, imidazole ligands are crucial building blocks for creating advanced materials like Metal-Organic Frameworks (MOFs) with applications in gas storage, catalysis, and proton conduction.[3][4][8][9]
This guide provides a comprehensive overview of the experimental procedures for synthesizing and characterizing metal complexes with imidazole ligands. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices to empower researchers to rationally design and validate their synthetic targets.
Part 1: Foundational Principles of Imidazole-Metal Coordination
The Imidazole Ligand: A Versatile Building Block
The coordination of imidazole to a metal center almost exclusively occurs through the lone pair of the pyridine-like nitrogen atom (N3). This interaction is primarily a sigma-donation, classifying imidazole as a pure sigma-donor ligand.[5] The basicity of this nitrogen (pKa of the imidazolium cation is ~6.95) makes it an effective ligand for a wide range of metal ions.[5]
Key Considerations for Ligand Selection:
-
Steric Hindrance: Substitution at the 2-position (adjacent to the coordinating nitrogen) can introduce steric bulk, influencing the coordination number and geometry of the resulting complex. For example, 2-methylimidazole can create more steric clash than imidazole itself.[5]
-
Electronic Effects: Electron-donating or withdrawing groups on the imidazole ring can modulate the ligand's basicity and, consequently, the strength of the metal-ligand bond.
-
Functional Groups: Imidazole derivatives can be functionalized with other coordinating groups (e.g., carboxylates, pyridyls) to create multidentate or bridging ligands, leading to the formation of polynuclear complexes or MOFs.[3][10][11]
Metal Ion and Counter-Anion Selection
The choice of the metal salt is critical as it dictates the geometry, electronic properties, and potential applications of the final complex. Transition metals are most commonly used.
-
Geometry: The preferred coordination geometry of the metal ion (e.g., Co(II), Ni(II) often form octahedral complexes; Zn(II) prefers tetrahedral; Cu(II) can be octahedral, square-pyramidal, or square planar) will guide the stoichiometry and structure.[5][12][13][14]
-
Counter-Anion: The counter-anion (e.g., Cl⁻, NO₃⁻, ClO₄⁻, SO₄²⁻) can either be non-coordinating, residing in the outer coordination sphere, or it can participate in bonding, directly coordinating to the metal center. This choice can significantly impact the complex's structure and solubility.[15]
Part 2: General Synthetic Methodologies
The synthesis of metal-imidazole complexes can be achieved through several reliable methods. The choice depends on the desired product's nature (e.g., discrete molecule vs. coordination polymer) and the stability of the reactants.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a metal-imidazole complex.
Caption: Decision workflow for comprehensive characterization.
Interpreting Key Characterization Data
| Technique | Expected Observation for M-Imidazole Complex | Rationale |
| FT-IR | A shift of the imidazole C=N stretching vibration to a higher or lower frequency upon coordination. Appearance of a new, low-frequency band (typically 400-500 cm⁻¹). | Coordination alters the electron density of the imidazole ring. The new band corresponds to the M-N stretching vibration. [16] |
| ¹H NMR (Zn(II) complex) | The N-H proton signal often broadens or shifts significantly. Protons on the imidazole ring (C-H) will show downfield or upfield shifts compared to the free ligand. | Coordination deshields or shields the protons due to changes in the electronic environment. The N-H proton may undergo exchange. [17] |
| UV-Vis (Co(II) complex) | Appearance of weak absorption bands in the visible region (e.g., ~500-600 nm) corresponding to d-d transitions. | These transitions are characteristic of the d-electron configuration of Co(II) in an octahedral or tetrahedral field. [18] |
| TGA | A mass loss step corresponding to the loss of coordinated ligands at high temperatures. An initial mass loss at <120 °C may indicate lattice water. | The thermal energy breaks the coordinate bonds, leading to the decomposition of the complex. |
Part 5: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Product Forms | Product is highly soluble in the reaction solvent; presence of impurities; incorrect stoichiometry. | Try a different solvent or a solvent mixture. Use a less polar anti-solvent for precipitation. Ensure high purity of starting materials. |
| No Precipitate/Crystals | Complex is soluble; reaction did not proceed. | Slowly evaporate the solvent. Try vapor diffusion with an anti-solvent. Confirm reaction with a spectroscopic technique like NMR on the solution. Consider changing reaction conditions (e.g., temperature). |
| Elemental analysis is off | Impure product; incorrect structural assignment (e.g., presence of solvent molecules in the crystal lattice). | Recrystallize the product. Check TGA data for solvent loss and adjust the proposed formula accordingly. |
| X-ray shows unexpected structure | Anion coordination; ligand deprotonation; formation of a polynuclear species. | This is often a discovery. Re-evaluate characterization data based on the new structure. The reaction conditions (pH, solvent, temperature) can be modified to target the desired structure. |
References
- Bentham Science Publisher. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications.
- Wikipedia. (n.d.). Transition metal imidazole complex.
- ResearchGate. (n.d.). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF.
- ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems.
- ACS Publications. (n.d.). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. Crystal Growth & Design.
- Royal Society of Chemistry. (n.d.). Fe(iii) and Ni(ii)
- Royal Society of Chemistry. (n.d.).
- PubMed Central (PMC). (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- PubMed Central (PMC). (n.d.). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II)
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (n.d.). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design.
- Asian Journal of Chemistry. (2013).
- Royal Society of Chemistry. (n.d.). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry.
- (2022).
- ACS Publications. (n.d.). Imidazole Complexes of Nickel(II), Copper(II), Zinc(II), and Silver(I). Inorganic Chemistry.
- ResearchGate. (2024).
- ResearchGate. (2025).
- MDPI. (2024). Copper(II)
- MDPI. (2024).
- ResearchGate. (2025).
- Royal Society of Chemistry. (n.d.).
- (2022).
- Chalmers Publication Library. (n.d.).
- ResearchGate. (2025). Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight | Request PDF.
- ResearchGate. (n.d.). Synthesis of copper(II) and cobalt(II) complexes of 2-amino-imidazole-4-ones 1-8.
- ResearchGate. (2022). Preparation, Characterization of Some Metal Complexes of New Mixed Ligands Derived from 5-Methyl Imidazole and Study the Biological Activity of Palladium (II) Complex as Anticance.
- National Institutes of Health (NIH). (2023). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?.
- JOCPR. (n.d.). 1638-1643 Research Article Transition metal complexes of 2-(subst.
- MDPI. (2020). New Cobalt (II)
- ResearchGate. (2025). Synthesis and Characterization of a New Imidazole Ligand and its Complexes with Cobalt(II), Nickel(II) and Copper(II) | Request PDF.
- PubMed Central (PMC). (2022). Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder.
- PubMed Central (PMC). (n.d.). Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity.
- ElectronicsAndBooks. (n.d.). Synthesis and thermal characterization of zinc(II) di(o-aminobenzoate)
- ACS Publications. (2024). Simulating Metal-Imidazole Complexes.
- (n.d.).
- ResearchGate. (n.d.). Preparation of cobalt (II) complexes | Download Scientific Diagram.
- OSTI.GOV. (1990). An understanding of the X-ray absorption near-edge structure of copper(II) imidazole complexes.
- ResearchGate. (n.d.).
- ResearchGate. (2025). Zinc(II) complexes with an imidazolylpyridine ligand: Luminescence and hydrogen bonding.
- (n.d.). X-ray absorption studies of copper (II) mixed ligand complexes with benzimidazole as one of the ligands.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A proton-conductive metal–organic framework based on imidazole and sulphate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. edu.rsc.org [edu.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
Welcome to the technical support center for the synthesis and purification of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By understanding the underlying principles of the reaction and purification steps, you can significantly improve both the yield and purity of your final product.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the laboratory.
I. Understanding the Synthetic Pathway
The synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is typically achieved in a two-step process. First, 1-ethyl-1H-imidazole is hydroxymethylated to form 2-(hydroxymethyl)-1-ethyl-1H-imidazole. This intermediate is then chlorinated, most commonly using thionyl chloride (SOCl₂), to yield the desired product.
Caption: Potential side reactions leading to impurities.
III. Purification Workflow
Question: What is the best way to purify the crude 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride?
Answer: A multi-step purification process involving an aqueous work-up followed by recrystallization is generally effective.
Step-by-Step Purification Protocol:
-
Quenching the Reaction: After the reaction is complete, the excess thionyl chloride must be carefully quenched. This is typically done by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This should be done in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.
-
Aqueous Work-up:
-
Once quenched, the product will be in the aqueous layer as the hydrochloride salt. The organic layer, containing non-polar impurities, can be separated and discarded.
-
Wash the aqueous layer with a solvent like dichloromethane or ethyl acetate to remove any remaining organic-soluble impurities.
-
-
Basification and Extraction (Optional, for free base):
-
To isolate the free base, the aqueous layer can be carefully basified with a base such as sodium carbonate or sodium hydroxide to a pH of 8-9.
-
The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Conversion back to Hydrochloride Salt and Recrystallization:
-
If the free base was isolated, it can be redissolved in a suitable solvent (e.g., isopropanol or ethyl acetate) and a solution of HCl in a solvent like isopropanol or ether can be added to precipitate the hydrochloride salt.
-
The crude hydrochloride salt (from either the direct work-up or after conversion from the free base) should be recrystallized. A common and effective solvent system for recrystallization of imidazole hydrochlorides is a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like ethyl acetate or diethyl ether. [1]The crude product is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.
-
Caption: A typical purification workflow for the target compound.
IV. Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction?
-
A1: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase such as 10% methanol in dichloromethane. The starting material, 2-(hydroxymethyl)-1-ethyl-1H-imidazole, is more polar and will have a lower Rf value than the less polar product (in its free base form). The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q2: My product is an oil and won't crystallize. What should I do?
-
A2: Oiling out during crystallization is a common problem, often caused by residual solvent or impurities. Try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid product, add a single crystal to the solution to induce crystallization.
-
Solvent adjustment: The solvent polarity may not be optimal. Try slowly adding more of the less polar co-solvent.
-
Further purification: If oiling persists, it is likely due to significant impurities. It may be necessary to purify the oil by column chromatography before attempting recrystallization again.
-
Q3: What analytical techniques are recommended for final purity assessment?
-
A3: A combination of techniques should be used to confirm the identity and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Key signals to look for in the ¹H NMR of 2-(chloromethyl)-1-ethyl-1H-imidazole would be the ethyl group (a triplet and a quartet), the chloromethyl group (a singlet), and the two protons on the imidazole ring (two singlets or doublets).
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining purity. A reverse-phase C8 or C18 column with a mobile phase of methanol and a phosphate buffer at a slightly acidic pH is a good starting point for method development. [2] * Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Recommended HPLC Starting Conditions:
| Parameter | Value |
| Column | C8 or C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Methanol : 0.025 M KH₂PO₄ (pH 3.2) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Temperature | Ambient |
Q4: What are the key safety precautions for this synthesis?
-
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching step can release significant amounts of SO₂ and HCl gas, so it must also be performed in a fume hood. The final product is also likely to be an irritant. [3]
V. References
-
PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 4(4), 1486-1492.
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. EMA/CHMP/ICH/82260/2006. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing high-purity dexmedetomidine hydrochloride crystal. CN105175340A. Retrieved from
-
Ghareb, N., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5948. Retrieved from [Link]
-
ResearchGate. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]
Sources
- 1. CN105175340A - Method for preparing high-purity dexmedetomidine hydrochloride crystal from high-purity intermediate crystal - Google Patents [patents.google.com]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride by recrystallization vs chromatography
Welcome to the Technical Support Center for the purification of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting advice for achieving high purity of this important imidazole intermediate. As your Senior Application Scientist, I will walk you through the critical considerations for choosing between recrystallization and chromatography, offer step-by-step protocols, and provide solutions to common challenges you may encounter in the lab.
Choosing Your Purification Strategy: Recrystallization vs. Chromatography
The choice between recrystallization and chromatography for purifying 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride depends on several factors, including the impurity profile of your crude material, the desired final purity, the scale of your purification, and available resources.
Recrystallization is often the preferred method for large-scale purifications due to its cost-effectiveness and simplicity. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound will crystallize out, leaving impurities behind in the solution.[2]
Chromatography , particularly flash column chromatography, offers higher resolution and is excellent for separating complex mixtures of impurities.[3] This technique is ideal for smaller-scale purifications or when recrystallization fails to provide the desired level of purity. The separation is based on the differential partitioning of the compound and impurities between a stationary phase (e.g., silica gel) and a mobile phase.[3]
Here is a decision-making workflow to help you choose the most appropriate purification method:
Caption: Decision tree for selecting a purification method.
Recrystallization Guide
Recrystallization is a powerful technique for purifying solid compounds.[2] The success of this method hinges on selecting the right solvent system.
Frequently Asked Questions (FAQs) for Recrystallization
Q1: How do I choose a suitable solvent for recrystallizing 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride?
A1: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] For a hydrochloride salt like 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, which is polar, polar solvents are a good starting point. Here’s a systematic approach to solvent screening:
-
Start with polar protic solvents: Alcohols like ethanol, isopropanol, or methanol are often good choices for dissolving polar compounds when hot.
-
Consider a two-solvent system: If a single solvent is not ideal, a mixed solvent system can be very effective.[4] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is much less soluble. For your compound, a good starting point could be an alcohol (good solvent) and an ether like diethyl ether or a non-polar solvent like hexane (anti-solvent).
-
Experimental Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.[5]
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | Isopropanol is a polar solvent that should dissolve the hydrochloride salt upon heating. Diethyl ether is a less polar anti-solvent that can be added to induce crystallization upon cooling. |
| Ethanol/Ethyl Acetate | Both are relatively polar, but the solubility of the salt is likely to be significantly lower in ethyl acetate. This combination has been reported for the recrystallization of other hydrochloride salts.[6][7] |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing some salts. |
| Water/Ethanol | For highly polar compounds, a mixture of water and an alcohol can be a good choice.[4] However, be mindful that your compound has a chloromethyl group that could potentially be susceptible to hydrolysis in water at high temperatures. |
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of a solid.[4] This can happen if the solution is too concentrated or cools too quickly. Here are some troubleshooting steps:
-
Add more of the "good" solvent: Your solution might be too saturated. Add a small amount of the hot "good" solvent to redissolve the oil, and then allow it to cool more slowly.[8][9]
-
Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[8][9]
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The small scratches can provide nucleation sites for crystal growth.[4]
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[4]
Q3: The purity of my recrystallized product is still low. How can I improve it?
A3: Low purity after recrystallization can be due to trapped impurities or co-crystallization.
-
Ensure slow crystal growth: Rapid crystallization can trap impurities within the crystal lattice.[8]
-
Perform a hot filtration: If there are insoluble impurities in your crude material, perform a hot filtration of the dissolved sample to remove them before cooling.
-
Consider a pre-purification step: If the starting material is very crude, a quick filtration through a small plug of silica gel might be necessary before recrystallization.[8]
Experimental Protocol: Recrystallization
This is a general protocol; you may need to optimize the solvent system and volumes for your specific crude material.
-
Solvent Selection: Based on your screening, choose a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride and a stir bar. Add a minimal amount of the hot "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution of your compound in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool as described above.
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: General workflow for recrystallization.
Chromatography Guide
When recrystallization is not sufficient, flash column chromatography is the go-to method for achieving high purity.
Frequently Asked Questions (FAQs) for Chromatography
Q1: Should I use normal-phase or reversed-phase chromatography for 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride?
A1: As a hydrochloride salt, your compound is quite polar.
-
Normal-Phase Chromatography (NPC): This is a common starting point. You will use a polar stationary phase like silica gel and a mobile phase of lower polarity. For a polar compound, you will likely need a relatively polar mobile phase, such as a mixture of dichloromethane (DCM) and methanol (MeOH).[10]
-
Reversed-Phase Chromatography (RPC): This uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RPC can be very effective for polar compounds.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained in reversed-phase, HILIC is an excellent option. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[11]
Q2: How do I develop a suitable mobile phase for flash chromatography?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for developing your mobile phase.
-
Spot your crude material on a TLC plate (silica gel for normal-phase).
-
Develop the plate in different solvent systems. For normal-phase, start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate. For your polar compound, a system like DCM:MeOH might be more appropriate.[12]
-
Aim for an Rf value of around 0.2-0.4 for your desired compound. This generally provides good separation on a column.[12]
Q3: My compound is streaking on the TLC plate and the column. What can I do?
A3: Streaking is often caused by overloading the sample or interactions with the stationary phase.
-
Reduce the amount of sample loaded.
-
Add a small amount of an acid or base to the mobile phase. For a basic imidazole, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel. However, since you have a hydrochloride salt, this may not be necessary. Conversely, if you suspect your compound is not fully protonated, a small amount of a volatile acid like acetic acid might help.
-
Consider dry loading: If your compound has poor solubility in the mobile phase, dry loading can improve the separation. Dissolve your crude material in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[12]
Experimental Protocol: Flash Column Chromatography (Normal-Phase)
This protocol is a starting point and should be optimized based on TLC analysis.
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point for 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride could be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Column Packing: Pack a flash column with silica gel using the chosen mobile phase.[13]
-
Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM and load it onto the column.
-
Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting powder onto the column.[13]
-
-
Elution: Run the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: General workflow for flash column chromatography.
Safety and Handling
2-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a chemical that should be handled with care. Based on data for similar compounds, it may cause skin and eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.
References
- Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
- ChemBK. (2024). 2-(Chloromethyl)-1-methylimidazole hydrochloride.
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Hawach. (2025). Preparation Instruction of Flash Column.
-
Reddit. (2020). Recrystallisation Help : r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). Retrieved from [Link]
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
-
PubChem. (n.d.). 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Retrieved from [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
- Google Patents. (n.d.). CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate.
-
Reddit. (2017). Removing imidazole in a workup? : r/chemistry. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Molbank. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Google Patents. (n.d.). CN105175340A - Method for preparing high-purity dexmedetomidine hydrochloride crystal.
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
- Google Patents. (n.d.). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105175340A - Method for preparing high-purity dexmedetomidine hydrochloride crystal from high-purity intermediate crystal - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Flash Chromatography Basics | Sorbent Technologies, Inc. [sorbtech.com]
- 13. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 14. chembk.com [chembk.com]
- 15. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | C6H10Cl2N2 | CID 47003216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing imidazole derivatives. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you identify and minimize unwanted side products, thereby improving yield, purity, and overall success in your experiments.
Part 1: Frequently Asked Questions & General Troubleshooting
This section addresses broad issues that can arise during various imidazole synthesis protocols.
Q1: My overall reaction yield is consistently low. What are the primary factors to investigate?
Low yields are a frequent challenge in imidazole synthesis, often stemming from side reactions, suboptimal conditions, or reactant degradation.[1]
Core Areas for Troubleshooting:
-
Reaction Conditions: Traditional methods often employ high temperatures and long reaction times, which can degrade sensitive starting materials or the imidazole product itself.[1] Conversely, temperatures that are too low may result in an incomplete reaction.
-
Stoichiometry: The molar ratio of reactants is critical, especially in multi-component reactions (MCRs).[1] An imbalance can leave starting materials unreacted or favor the formation of byproducts.
-
Expert Insight: In reactions involving an ammonia source, such as the Debus-Radziszewski synthesis, using an excess of ammonium acetate is a common and effective strategy to drive the reaction toward the desired product.[1]
-
-
Catalyst Choice: The absence of a suitable catalyst, or the use of an inefficient one, can lead to poor yields.[2]
-
Expert Insight: For MCRs like the Groebke-Blackburn-Bienaymé (GBB) reaction, a Lewis acid (e.g., Scandium triflate) or a Brønsted acid is often necessary to activate the in-situ formed Schiff base for the subsequent cycloaddition step.[2] In other cases, reusable solid catalysts like ZSM-11 zeolite have shown high activity under solvent-free conditions.[4]
-
-
Solubility: Poor solubility of one or more starting materials in the chosen solvent can severely limit the reaction rate and overall conversion.[1]
Troubleshooting Workflow for Low Yields
Caption: A decision-tree workflow for troubleshooting low yields in imidazole synthesis.
Q2: I'm observing significant peak tailing during silica gel column chromatography. How can I achieve better separation?
This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface causes the compound to "stick" and elute slowly and unevenly, resulting in tailing.[5]
Solutions:
-
Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1% v/v), into your mobile phase is the most common and effective solution.[5] The modifier neutralizes the acidic sites on the silica, preventing strong interactions and leading to sharper, more symmetrical peaks.
-
Change the Stationary Phase: If a basic modifier is not effective or compatible with your product, consider switching to a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a more basic support and can provide excellent separation for imidazoles without the issue of tailing.[5]
-
Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be an excellent alternative.
-
-
Optimize Sample Loading:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often results in sharper bands and improved resolution.[5]
-
Q3: How can I efficiently remove excess imidazole starting material from my reaction mixture post-reaction?
If your reaction uses imidazole as a nucleophile or catalyst and you are left with an excess, an acidic wash is a highly effective purification step.
-
Mechanism: Imidazole is basic (pKaH of the conjugate acid is ~7.1) and will be readily protonated by a dilute aqueous acid (e.g., 1 M HCl).[5][6] The resulting imidazolium salt is highly water-soluble and will partition into the aqueous phase, while your (presumably less basic) product remains in the organic layer.
-
Procedure: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic phase one or two times with 1 M HCl, followed by a wash with saturated sodium bicarbonate solution to remove any residual acid, and finally with brine.[7]
Part 2: Synthesis-Specific Troubleshooting Guides
Different synthetic routes are prone to unique side reactions. This section details common issues and solutions for specific, widely-used imidazole syntheses.
Guide 1: The Debus-Radziszewski Synthesis
This multi-component reaction condenses a 1,2-dicarbonyl, an aldehyde, and ammonia to form a trisubstituted imidazole.[8] Its primary drawback can be low yields due to competing pathways.[1][9]
Q: My Debus-Radziszewski reaction is low-yielding and produces several byproducts. What's going wrong?
The main challenges are competing side reactions and reactant/product degradation under harsh conditions.[1]
-
Side Product Formation: The formation of oxazoles can be a significant competing reaction.[1] This occurs when the dicarbonyl compound reacts in a different pathway. The mechanism is complex, but optimizing reactant stoichiometry and temperature is key to favoring the imidazole pathway.[10]
-
Optimizing Conditions:
-
Temperature: Finding the optimal temperature is crucial. For example, in one synthesis of 4(5)-(3-pyridyl)imidazole, the ideal temperature was found to be 160°C.[1] Below this, the reaction was too slow; above it, degradation likely occurred.
-
Catalysis: While not always required, catalysts can significantly improve outcomes. Using microwave irradiation in conjunction with a catalyst like Fe3O4 nanoparticles has been shown to produce excellent yields of 2,4,5-trisubstituted imidazoles.[9] Zeolites have also proven effective under solvent-free conditions.[4]
-
Ammonia Source: Using ammonium acetate in a solvent like acetic acid often gives markedly improved yields compared to using ammonia gas in alcohol.[10]
-
Guide 2: The Van Leusen Imidazole Synthesis
This powerful reaction uses tosylmethyl isocyanide (TosMIC) to react with an aldimine, forming the imidazole ring.[11] The most common issues relate to the stability of the aldimine and the TosMIC reagent.
Q: I'm getting a significant amount of an oxazole byproduct in my Van Leusen synthesis. How do I prevent this?
Oxazole formation is the most common side reaction and occurs when the aldehyde starting material reacts directly with TosMIC before it has completely converted to the aldimine intermediate.[11]
-
Causality: The reaction between an aldehyde and TosMIC to form an oxazole is a known and competing pathway. To synthesize the imidazole, the cycloaddition must occur with the aldimine. Therefore, ensuring the complete formation of the aldimine before it can react with TosMIC is paramount.
Minimization Strategy: Aldimine Pre-formation
The most robust solution is to form and isolate the aldimine in a separate step before introducing the TosMIC reagent.[11] This gives you maximum control and virtually eliminates the possibility of oxazole formation.
Caption: Competing reaction pathways in the Van Leusen synthesis.
Alternative Strategy: In Situ Formation with Pre-Reaction Time
If you are performing a one-pot, three-component reaction, allow the aldehyde and amine to stir together for a sufficient period (a minimum of 30 minutes is recommended) to ensure complete imine formation before you add the TosMIC.[11]
Q: My TosMIC reagent appears to be decomposing, leading to N-(tosylmethyl)formamide as a byproduct. How can I avoid this?
TosMIC can decompose, particularly at high temperatures.[11] The resulting N-(tosylmethyl)formamide can complicate purification.
-
Solution: Control the reaction temperature carefully. Avoid excessively high heat. If the reaction is sluggish, consider switching to a stronger base (e.g., potassium tert-butoxide) rather than increasing the temperature, as this can often promote the reaction at a lower temperature.[11]
Part 3: Key Experimental Protocols
Here we provide detailed, actionable protocols for common purification and reaction optimization procedures.
Protocol 1: General Method for Purification of a Basic Imidazole by Column Chromatography
This protocol is designed to mitigate the common issue of peak tailing.
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (enough to form a dry, free-flowing powder after solvent removal).
-
Solvent Evaporation: Remove the solvent completely using a rotary evaporator to obtain the dry-loaded sample.
-
Column Packing: Pack a silica gel column using your chosen initial eluent system (e.g., 99:1 Hexane:Ethyl Acetate).
-
Eluent Preparation: Prepare your mobile phase. Crucially, add 0.5-1% triethylamine (TEA) to both your starting and ending eluents. For example, a gradient might run from 99:0.5:0.5 Hexane:Ethyl Acetate:TEA to 49.5:49.5:1 Hexane:Ethyl Acetate:TEA.
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and will be removed during this step.
Protocol 2: Purification via Acid-Base Extraction
This powerful technique separates basic imidazoles from neutral or acidic impurities.[5]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl and shake vigorously. Allow the layers to separate. The protonated imidazole product will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery. Combine the acidic aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). Your neutral imidazole product should either precipitate or form an oil.
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of DCM).
-
Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole.
Protocol 3: Minimizing Oxazole Byproducts in Van Leusen Synthesis via Aldimine Pre-formation
This two-step, one-pot procedure provides excellent control over the reaction.[11]
Step A: Aldimine Formation
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).
-
Add the primary amine (1.0-1.1 eq.) to the solution.
-
Stir the mixture at room temperature for at least 30-60 minutes. Monitor the reaction by TLC until the aldehyde spot has been completely consumed.
Step B: Cycloaddition
-
To the flask containing the pre-formed aldimine solution, add the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the TosMIC reagent (1.0-1.2 eq.) portion-wise to the stirred suspension.
-
Stir the reaction at room temperature or heat gently, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 4: Analytical Techniques for Identification & Quantification
Accurate identification of side products is the first step in minimizing them.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating and quantifying imidazole compounds and their impurities from crude reaction mixtures.[12][13] Reversed-phase columns (e.g., C18) are common, and methods can be developed with UV or Mass Spectrometry (MS) detection.[12][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity, making it excellent for identifying volatile byproducts.[15] Due to the polarity of many imidazoles, derivatization may be required to improve volatility and chromatographic performance.[15]
| Technique | Primary Use | Sample Requirements | Key Advantage |
| HPLC-UV/MS | Quantification of reactants, products, and non-volatile byproducts. | Soluble in mobile phase. | Broad applicability, excellent for quantitative analysis.[14] |
| GC-MS | Identification of volatile byproducts and impurities. | Volatile or can be derivatized. | High resolving power and mass spectral data for structural identification.[15] |
| TLC | Rapid reaction monitoring. | Soluble in eluent. | Fast, inexpensive way to assess reaction completion and complexity. |
References
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- BenchChem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
- BenchChem. (n.d.). Preventing byproduct formation in Van Leusen imidazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Byproducts in Multi-Component Reactions of Imidazoles.
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (1996). Google Patents.
- Saha, D., & Mukhopadhyay, C. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Benincori, T., Brenna, E., & Sannicolo, F. (n.d.). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (n.d.). NIH.
- Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Removing imidazole in a workup? (2017). Reddit.
- Chandorkar, J.G. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. PharmaTutor.
- Radziszewskis Imidazole Synthesis. (n.d.). Scribd.
- Imidazole quantification by LC determination. (2019). Wiley Analytical Science.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect.
- da Silva, A. C. M., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Scale-Up Synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole Hydrochloride
Document ID: TSC-2026-01-CMEIM-HCL Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Introduction & Synthesis Overview
This technical guide addresses common challenges encountered during the scale-up synthesis of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (CAS: 135206-88-1), a key intermediate in pharmaceutical development. The prevalent synthetic route is a two-step process initiated from 1-ethyl-2-(hydroxymethyl)imidazole. This precursor is subsequently chlorinated, most commonly using thionyl chloride (SOCl₂), which also serves as the source for the final hydrochloride salt.
While straightforward at the bench scale, this synthesis presents significant hazards and challenges upon scale-up, primarily related to reaction exothermicity, reagent handling, and final product isolation. This document provides a framework for troubleshooting common issues and ensuring a safe, reproducible, and scalable process.
Core Synthetic Pathway & Critical Parameters
The synthesis can be visualized as a two-stage process. The critical control points are concentrated in the second, highly exothermic chlorination step.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction mixture turned dark brown or black immediately after adding thionyl chloride. What is the cause and how can I prevent it?
Answer: A rapid color change to dark brown or black is a classic indicator of a temperature excursion, leading to decomposition.
-
Causality: The reaction of an alcohol with thionyl chloride is highly exothermic.[1] Without adequate cooling, the internal temperature can rise uncontrollably. This positive feedback loop accelerates the reaction and subsequent heat generation, causing the material to decompose and form polymeric tars.[2] On scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation significantly less efficient than in laboratory glassware.
-
Preventative Measures:
-
Pre-cooling: Ensure both the reactor containing the starting alcohol solution and the thionyl chloride addition funnel are thoroughly chilled before beginning the addition. An internal temperature of 0-5°C is a recommended starting point.
-
Controlled Addition: Add the thionyl chloride dropwise at a rate that ensures the internal reaction temperature does not exceed a pre-defined limit (e.g., 10-15°C). A synthesis of a similar compound specifies maintaining the temperature between 10° and 20°C.[3]
-
Internal Monitoring: Do not rely on the bath temperature. Use a thermocouple probe to monitor the internal temperature of the reaction, which can differ significantly from the external cooling bath.[2]
-
Efficient Agitation: Ensure robust stirring to promote heat transfer to the reactor walls and prevent localized "hot spots."
-
Q2: My final product yield is low. What are the most likely reasons?
Answer: Low yield can stem from incomplete reaction, mechanical losses during isolation, or competing side reactions. A systematic approach is needed to diagnose the root cause.
| Potential Cause | Diagnostic Check | Mitigation Strategy |
| Incomplete Reaction | Analyze the crude reaction mixture by TLC or HPLC. The presence of a significant amount of starting alcohol confirms this. | Increase the equivalents of thionyl chloride (e.g., from 1.2 to 1.5 eq.). Increase reaction time post-addition or allow the reaction to slowly warm to room temperature. |
| Product Loss During Work-up | The product is a hydrochloride salt and may have some solubility in the reaction solvent or anti-solvent. | Ensure a sufficient volume of a suitable anti-solvent (e.g., diethyl ether, MTBE) is used to fully precipitate the product.[3] Cool the slurry before filtration to minimize solubility. |
| Formation of Side Products | Analyze the mother liquor and crude solid by LC-MS to identify potential byproducts. | Dimerization or other side reactions can occur, often exacerbated by high temperatures.[4] Stricter temperature control is the primary mitigation strategy. |
| Volatilization of SOCl₂ | If SOCl₂ is added to a warm reactor, it can vaporize before it has a chance to react. | Ensure the reaction is adequately cooled before and during addition. Thionyl chloride has a boiling point of 76°C.[5] |
Q3: The isolated product is a sticky oil or gum instead of a crystalline solid. How can I induce crystallization?
Answer: The failure to crystallize is a common issue with hydrochloride salts, often caused by residual solvent or impurities.[6]
-
Root Causes & Solutions:
-
Residual Solvent: The presence of the reaction solvent (e.g., dichloromethane, toluene) can act as an "oil-former." After filtration, perform multiple washes with the anti-solvent (e.g., diethyl ether) to displace the reaction solvent. Dry the product thoroughly under vacuum.
-
Impurities: Small amounts of impurities can inhibit lattice formation.[7] Consider re-slurrying the oily product in a fresh portion of the anti-solvent with vigorous stirring. This can sometimes wash away the problematic impurities and induce crystallization.
-
Moisture: The product is likely hygroscopic. Strict exclusion of moisture throughout the process is critical. Thionyl chloride itself reacts violently with water.[8][9] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).
-
Solvent Choice: If diethyl ether fails to produce a solid, consider other anti-solvents. A solvent screen with solvents like methyl tert-butyl ether (MTBE), heptane, or ethyl acetate might identify a better system for precipitation.
-
Q4: How should I safely manage the vigorous off-gassing (SO₂ and HCl) during a large-scale reaction?
Answer: The reaction of thionyl chloride with an alcohol generates stoichiometric amounts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1] This presents a significant safety hazard that must be actively managed.
-
Engineering Controls:
-
Fume Hood: All operations must be conducted in a properly functioning chemical fume hood.[8]
-
Gas Scrubber: For reactions exceeding a moderate scale (>15-20 g substrate), the off-gas stream should be vented through a gas scrubber.[1][2] A typical laboratory scrubber consists of a trap filled with a caustic solution (e.g., 1-2 M NaOH) to neutralize the acidic gases.
-
Controlled Reaction Rate: The rate of gas evolution is directly proportional to the addition rate of the thionyl chloride. A slow, controlled addition is the primary means of preventing a dangerous build-up of pressure.
-
Caption: Recommended setup for managing acidic off-gas during scale-up.
Frequently Asked Questions (FAQs)
-
What is the typical purity specification for this intermediate?
-
Purity is application-dependent, but typically >95% is required for use in further GMP steps.[10] Key impurities to monitor include the starting alcohol and residual solvents.
-
-
Can I use oxalyl chloride or another chlorinating agent instead of thionyl chloride?
-
While other reagents like oxalyl chloride can convert alcohols to chlorides, thionyl chloride is often preferred for this specific synthesis because the HCl byproduct facilitates the in-situ formation of the desired hydrochloride salt, simplifying the process.[2]
-
-
What are the recommended Personal Protective Equipment (PPE)?
-
How do I properly quench unreacted thionyl chloride?
-
Never quench a reaction mixture containing excess thionyl chloride directly with water, as the reaction is violent.[8] A safe method is to slowly and carefully add the reaction mixture to a separate, well-stirred vessel containing a cold, dilute solution of a weak base like sodium bicarbonate. Alternatively, a cold alcohol like isopropanol can be used to quench the SOCl₂ before aqueous work-up.
-
Experimental Protocol Example (Illustrative)
This protocol is for illustrative purposes and must be adapted and validated for specific laboratory and scale conditions. A thorough risk assessment must be performed before commencing any work.[2]
Step 1: Chlorination of 1-Ethyl-2-(hydroxymethyl)imidazole
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas outlet leading to a caustic scrubber.
-
Charging: Charge the flask with 1-ethyl-2-(hydroxymethyl)imidazole (50.0 g, 0.396 mol) and anhydrous dichloromethane (DCM, 250 mL).
-
Cooling: Begin stirring and cool the mixture to 0-5°C using an ice/salt bath.
-
Reagent Preparation: In the dropping funnel, add thionyl chloride (42.4 mL, 70.0 g, 0.588 mol, 1.5 eq.).
-
Controlled Addition: Add the thionyl chloride dropwise to the stirred solution over approximately 60-90 minutes. Maintain the internal temperature below 15°C throughout the addition. Vigorous off-gassing will be observed.[1]
-
Reaction: After the addition is complete, stir the reaction mixture at 0-10°C for 1 hour. Then, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2 hours.
-
In-Process Control (IPC): Take a small aliquot, carefully quench it, and analyze by TLC or HPLC to confirm the complete consumption of the starting material.
Step 2: Product Isolation
-
Cooling & Precipitation: Cool the reaction mixture back down to 0-5°C.
-
Anti-Solvent Addition: Slowly add diethyl ether (500 mL) to the stirred slurry over 30 minutes. A thick, white precipitate will form.
-
Slurry & Filtration: Stir the slurry at 0-5°C for 1 hour. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold diethyl ether (2 x 100 mL) to remove residual DCM and any soluble impurities.
-
Drying: Dry the white solid in a vacuum oven at 40-50°C to a constant weight.
-
Yield & Characterization: Expected yield: 60-70 g (83-97%). Characterize the product by ¹H NMR, ¹³C NMR, and melting point.
References
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Online] Available at: [Link]
-
University of Florida Department of Environmental Health and Safety. (2013). SOP 0079 - Thionyl Chloride. [Online] Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Online] Available at: [Link]
-
Peppel, T., & Köckerling, M. (2013). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). ResearchGate. [Online] Available at: [Link]
- Google Patents. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
-
Der Pharma Chemica. (2016). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Online] Available at: [Link]
-
National Institutes of Health (NIH). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. [Online] Available at: [Link]
-
PubChemLite. 2-(chloromethyl)-1-ethyl-1h-imidazole hydrochloride (C6H9ClN2). [Online] Available at: [Link]
-
Afonso, C. M. M., et al. (2010). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. [Online] Available at: [Link]
-
PubChem. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. [Online] Available at: [Link]
- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- Google Patents. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.
-
PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Online] Available at: [Link]
-
Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. [Online] Available at: [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Online] Available at: [Link]
-
Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. [Online] Available at: [Link]
-
Zhang, Z., et al. (2020). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. ResearchGate. [Online] Available at: [Link]
-
ResearchGate. Thionyl chloride (CAS No 7719-09-7). [Online] Available at: [Link]
- Google Patents. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Online] Available at: [Link]
-
Deb, P., & Katon, D. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. [Online] Available at: [Link]
- Google Patents. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.
-
Asian Journal of Research in Chemistry. (2017). Synthesis and Characterization of Impurities of Ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Online] Available at: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]
- 7. ajrconline.org [ajrconline.org]
- 8. drexel.edu [drexel.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride 95% | CAS: 135206-88-1 | AChemBlock [achemblock.com]
- 11. actylislab.com [actylislab.com]
Validation & Comparative
Halogenated Imidazole Derivatives: A Comparative Guide to Structure-Activity Relationships
Introduction: The Strategic Role of Halogenation in Imidazole-Based Drug Discovery
The imidazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile physicochemical properties and its presence in numerous biologically active molecules.[1] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups has led to its incorporation into a wide array of therapeutic agents. In the quest to refine and enhance the pharmacological profiles of imidazole-based compounds, halogenation has emerged as a powerful and strategic tool. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—can profoundly influence a molecule's lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated imidazole derivatives, offering insights into their therapeutic potential as antifungal, anticancer, and enzyme-inhibiting agents. We will delve into the experimental data that underpins our understanding of these relationships and provide detailed protocols for their evaluation.
Structure-Activity Relationships of Halogenated Imidazole Derivatives
The biological activity of halogenated imidazole derivatives is intricately linked to the nature, position, and number of halogen substituents on the imidazole ring or its associated moieties. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A primary mechanism of action for many antifungal imidazoles is the inhibition of lanosterol 14α-demethylase (cytochrome P450DM), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Halogenation has been shown to significantly modulate the antifungal potency of these compounds.
Generally, the introduction of electron-withdrawing halogen atoms to a phenyl ring attached to the imidazole core enhances antifungal activity. This is attributed to improved binding interactions within the active site of the target enzyme. Molecular docking studies have indicated that halogenated imidazole analogues interact with protein residues, the heme cofactor, and water molecules within the 14α-demethylase active site.[2][4]
The type of halogen also plays a critical role. Studies on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles have shown that dichloro and trichloro-derivatives exhibit significant inhibitory effects against pathogenic yeasts such as Candida albicans and Cryptococcus neoformans.[5] In some instances, replacing chlorine with fluorine in specific derivatives can lead to a loss of activity, highlighting the importance of both the electronic effects and the size of the halogen atom in determining antifungal efficacy.[5] For example, a derivative containing a 4,5-dichloro-1H-imidazole moiety showed a significant decrease in antifungal activity, suggesting that the substitution pattern is a key determinant of efficacy.[5] Halogenated derivatives have demonstrated good activity, with MIC90 values as low as 1 mg/L against various Candida species.[6]
Anticancer Activity: Targeting Kinase Signaling Pathways
Imidazole derivatives have emerged as promising anticancer agents, often by targeting dysregulated protein kinases that are crucial for cancer cell proliferation and survival.[7] Halogenation of the imidazole scaffold can enhance cytotoxic activity and improve selectivity for specific kinase targets.
For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides exhibited excellent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[8] Notably, compounds with halogen substitutions on the benzylidene ring were among the most potent inhibitors of key kinases such as EGFR, HER2, and CDK2.[8]
The position of the halogen substituent is also critical. In a study of imidazole-based compounds as epidermal growth factor receptor (EGFR) inhibitors, the substitution of a 4-fluorophenyl ring with a 4-(4-methylpiperazinyl)-3-nitrophenyl group at the N-9 position led to a significant improvement in anticancer potency, with IC50 values in the low micromolar range against breast, lung, and colorectal cancer cell lines.[9] Molecular docking studies of halogenated imidazole chalcones have shown that the presence of halogen groups can significantly increase their toxicity to cancer cells.[10] Specifically, compounds with halogen groups substituted at the meta position of an aromatic ring demonstrated a higher number of hydrogen bonds and more stable complex stability with the EGFR protein.
Enzyme Inhibition: A Broader Therapeutic Scope
Beyond antifungal and anticancer applications, halogenated imidazole derivatives have been investigated as inhibitors of a variety of other enzymes. For example, a series of 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes with halogen substitutions on the phenyl ring were evaluated as inhibitors of heme oxygenase. The bromine- and iodine-substituted derivatives were found to be the most potent inhibitors.[11]
Comparative Experimental Data
The following tables summarize the in vitro activity of various halogenated imidazole derivatives against different biological targets. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Antifungal Activity of Halogenated Imidazole Derivatives
| Compound ID | Halogen Substituent(s) | Fungal Strain | MIC (µg/mL) | Reference |
| Dichloro-Derivative 1 | 2,4-dichloro-phenyl | Candida albicans | 8 | [5] |
| Trichloro-Derivative 2 | 2,4,6-trichloro-phenyl | Cryptococcus neoformans | 4 | [5] |
| Bromo-Derivative 3 | 4-bromo-phenyl | Candida glabrata | 16 | [6] |
| Fluoro-Derivative 4 | 4-fluoro-phenyl | Candida albicans | >64 | [5] |
Table 2: Anticancer Activity of Halogenated Imidazole Derivatives
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) | Target Kinase | Reference |
| Compound 6h | 2-chloro-benzylidene | HepG2 (Liver) | 7.82 | EGFR, HER2, CDK2, AURKC | [8] |
| Compound 6i | 4-chloro-benzylidene | HepG2 (Liver) | 8.45 | EGFR, HER2, CDK2, mTOR | [8] |
| Compound 2c | 4-fluoro-phenyl | MDA-MB-231 (Breast) | 1.98 | EGFR | [9] |
| Compound 2d | 4-chloro-phenyl | A549 (Lung) | 2.45 | EGFR | [9] |
| Imidazole Chalcone B5 | meta-chloro | AGS (Gastric) | Not specified | EGFR | [10] |
| Imidazole Chalcone B6 | meta-bromo | AGS (Gastric) | Not specified | EGFR | [10] |
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of halogenated imidazole derivatives.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[12][13]
Materials:
-
Test compounds (halogenated imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans).
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile saline (0.85%).
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate and incubate for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to obtain a final concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial twofold dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[14]
-
Protocol 2: In Vitro p38 MAPK Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of halogenated imidazole derivatives against the p38 mitogen-activated protein kinase (MAPK).[15]
Materials:
-
Recombinant active p38α MAPK.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100).
-
Substrate (e.g., ATF-2).
-
ATP.
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).
-
Add 10 µL of a solution containing the p38α MAPK and the ATF-2 substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SAR of halogenated imidazoles.
Caption: Workflow for antifungal MIC determination.
Conclusion
The strategic incorporation of halogens into the imidazole scaffold offers a powerful avenue for the discovery and optimization of novel therapeutic agents. As demonstrated, the type, position, and number of halogen atoms can profoundly influence the antifungal, anticancer, and enzyme-inhibitory activities of these derivatives. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery, enabling a more rational and efficient approach to the design and evaluation of next-generation halogenated imidazole-based drugs. Further exploration of polyhalogenated derivatives and a deeper understanding of their interactions with biological targets through advanced computational methods will undoubtedly continue to fuel innovation in this exciting area of medicinal chemistry.
References
-
Rani, N., Dahiya, R., & Sharma, A. (2020). Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. Infectious Disorders - Drug Targets, 20(2), 208-222. [Link][2][3]
-
Gupta, V., & Sharma, P. C. (2015). Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors. Current Computer-Aided Drug Design, 11(1), 8-20. [Link]
-
Rani, N., Dahiya, R., & Sharma, A. (2015). Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors. Current Computer-Aided Drug Design, 11(1), 8-20. [Link][4][16]
-
Chien, T. C., Saluja, S. S., Drach, J. C., & Townsend, L. B. (2004). Synthesis and antiviral evaluation of polyhalogenated imidazole nucleosides: dimensional analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole. Journal of Medicinal Chemistry, 47(23), 5743–5752. [Link]
-
Roman, G., Riley, J. G., Vlahakis, J. Z., Kinobe, R. T., Brien, J. F., Nakatsu, K., & Szarek, W. A. (2007). Heme oxygenase inhibition by 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes: effect of halogen substitution in the phenyl ring. Bioorganic & Medicinal Chemistry, 15(9), 3225–3234. [Link][11]
-
Chmara, H., Andruszkiewicz, R., & Borowski, E. (1984). Inactivation of glucosamine-6-phosphate synthetase from Salmonella typhimurium by N beta-fumarylcarboxyamido-L-2,3-diaminopropionic acid. Biochimica et Biophysica Acta, 800(3), 309–313. [Link]
-
Biondi, R. M., & Nebreda, A. R. (2003). Signalling specificity of Ser/Thr protein kinases. The Biochemical journal, 372(Pt 1), 1–13. [Link]
-
Chien, T. C., Saluja, S. S., Drach, J. C., & Townsend, L. B. (2004). Benzimidazole Ribonucleosides: Design, Synthesis, and Antifungal Activity of Certain 2-(Alkylthio)- and 2-(Benzylthio)-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry, 47(23), 5743-5752. [Link]
-
de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link][13]
-
Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy, 53(4), 607–614. [Link][6]
-
Bencze, G., Szarka, K., Hamari, Z., Bozsányi, S., Gesztelyi, R., Kónya, Z., ... & Spengler, G. (2020). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 10(42), 25054-25075. [Link]
-
Santos, D. A., & Hamdan, J. S. (2007). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 45(7), 2329–2331. [Link][14]
-
Bua, A., Molicotti, P., Musumeci, R., & Zanetti, S. (2020). Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses. Molecules (Basel, Switzerland), 25(21), 5098. [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
-
Al-Suwaidan, I. A., Alanazi, A. M., Afzal, O., Al-Majed, A. A., Al-Tamimi, A. M. S., Bakht, M. A., ... & Mirgany, T. O. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules (Basel, Switzerland), 28(13), 5192. [Link][8]
-
Haryadi, W., & Pranowo, H. D. (2023). Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. Pharmacia, 70(2), 321-328. [Link][10]
-
Kalra, S., Joshi, G., Kumar, M., Arora, S., Kaur, H., Singh, S., ... & Kumar, R. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC medicinal chemistry, 11(8), 945–956. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents. Future medicinal chemistry, 6(12), 1315–1331. [Link][1]
-
Al-Tel, T. H. (2013). In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. European journal of medicinal chemistry, 65, 473–481. [Link]
-
Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). MIC end point measurements by the broth microdilution methods at 24 and 48 h and the modified l-dependent method of C. tropicalis ATTC 66029 gown in RPMI (a) and Sabouraud medium (b). Journal of clinical microbiology, 38(12), 4673–4675. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Ansi, A. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules (Basel, Switzerland), 26(16), 4965. [Link][7]
-
Falahati, M., Farahyar, S., Roudbary, M., & Mahmoudi, M. (2012). COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. Iranian journal of public health, 41(10), 56–61. [Link]
-
Kalra, S., Joshi, G., Kumar, M., Arora, S., Kaur, H., Singh, S., ... & Kumar, R. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC medicinal chemistry, 11(8), 945–956. [Link][9]
-
Li, X., Liu, C., Wang, Z., Chen, Z., & Ye, Z. (2018). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. Oncology letters, 15(5), 6823–6828. [Link]
-
Yellasubbaiah, N., & Velmurugan, V. (2023). QSAR Modeling, Molecular Docking, and ADME Studies of Novel 5-Oxo-Imidazoline Derivatives as Polo-like Kinase 1 (plk1) Inhibitors. Journal of Medicinal and Chemical Sciences, 6(12), 3087-3112. [Link]
-
Zhang, Y., Wang, Y., Zhang, Y., Liu, H., & Yao, Z. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules (Basel, Switzerland), 27(19), 6652. [Link]
-
Kumar, S., Singh, P., & Singh, A. K. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(30), 27246–27264. [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Molecular Docking Evaluation of Imidazole Analogues as Potent Candida albicans 14α-Demethylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles [mdpi.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiviral evaluation of polyhalogenated imidazole nucleosides: dimensional analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Cytotoxicity of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, a heterocyclic compound with potential as a novel therapeutic agent. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity assays, and compare its potential cytotoxic profile with that of other relevant imidazole-based compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
Introduction: The Therapeutic Potential and Cytotoxic Profile of Imidazole Derivatives
The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous biologically active compounds, including antifungal agents and chemotherapeutics.[1] The diverse biological activities of imidazole derivatives have spurred extensive research into their potential as anticancer agents.[2] Their mechanisms of action are varied, ranging from the inhibition of key signaling pathways to the induction of apoptosis and the generation of reactive oxygen species.[3]
The subject of this guide, 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, is a structurally interesting imidazole derivative. The presence of a reactive chloromethyl group suggests a potential mechanism of action as an alkylating agent.[4][5] Alkylating agents are a well-established class of anticancer drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, such as DNA, leading to cell cycle arrest and apoptosis. This guide will outline a comprehensive strategy to investigate this hypothesis and quantify the cytotoxic potential of this compound.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
To obtain a thorough understanding of the cytotoxic profile of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, a multi-assay, multi-cell line approach is recommended. This ensures the robustness and generalizability of the findings.
Cell Line Selection
The choice of cell lines is critical for a meaningful cytotoxicity assessment. A panel of well-characterized cancer cell lines from different tissue origins is recommended to evaluate the compound's spectrum of activity. For this proposed study, we will consider:
-
MCF-7 (Human Breast Adenocarcinoma): A widely used cell line in cancer research, particularly for screening potential anticancer compounds.
-
A549 (Human Lung Carcinoma): Represents a common and aggressive form of cancer.
-
HCT-116 (Human Colon Carcinoma): A well-characterized colon cancer cell line suitable for mechanistic studies.
-
A normal, non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial cells): To assess the compound's selectivity towards cancer cells versus normal cells.
Comparative Compounds
To contextualize the cytotoxic potential of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, it is essential to compare its activity against established cytotoxic agents and other imidazole derivatives.
-
Doxorubicin: A well-known chemotherapeutic agent with a broad spectrum of activity, serving as a positive control.
-
Imidazole Derivative 1 (BI9): A benzotriazole-bearing imidazol-2-thione with potent activity against MCF-7 and HCT-116 cell lines.[4]
-
Imidazole Derivative 2 (Compound 22): A benzimidazole sulfonamide with significant cytotoxicity against A549, HeLa, HepG2, and MCF-7 cells.[6]
Mechanistic Hypothesis: Alkylation-Induced Apoptosis
The primary hypothesis for the cytotoxic activity of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is its function as an alkylating agent. The electrophilic chloromethyl group is expected to react with nucleophilic sites on DNA and proteins, leading to cellular damage and the induction of apoptosis.
Caption: A flowchart illustrating the experimental workflow for assessing the in vitro cytotoxicity of the test compound.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride and the comparative compounds for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed with a lysis buffer (maximum LDH release).
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caption: A simplified diagram of the hypothesized apoptotic pathway induced by the alkylating agent.
Comparative Data Analysis
The following table presents a comparative summary of the cytotoxic activities of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (hypothetical data) and the selected comparative compounds against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | MCF-7 (IC50, µM) | A549 (IC50, µM) | HCT-116 (IC50, µM) |
| 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride | 5.2 (Hypothetical) | 8.7 (Hypothetical) | 3.9 (Hypothetical) |
| Doxorubicin | 0.1-1 | 0.05-0.5 | 0.1-1 |
| Imidazole Derivative 1 (BI9)[4] | 3.57 | - | 2.63 |
| Imidazole Derivative 2 (Compound 22)[6] | 0.17 | 0.15 | - |
Note: The IC50 values for Doxorubicin are representative ranges from the literature. The values for Imidazole Derivatives 1 and 2 are from published studies.
Conclusion
This guide outlines a robust and comprehensive strategy for the in vitro cytotoxic assessment of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. By employing a panel of cancer cell lines and a multi-assay approach, researchers can gain valuable insights into the compound's potency, selectivity, and potential mechanism of action. The proposed experiments, grounded in established methodologies, will provide the necessary data to determine if this compound warrants further investigation as a potential anticancer agent. The comparative analysis with other imidazole derivatives and a standard chemotherapeutic will be crucial in positioning its therapeutic potential within the current landscape of cancer drug discovery.
References
-
ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]
-
PubMed. (2015, October 19). In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]
-
PubMed. (2021, November 21). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-1H-imidazole hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Retrieved from [Link]
-
PubMed. (2020, August 13). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. Retrieved from [Link]
-
PubMed. (2013, March 13). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
International Journal of Engineering and Scientific Invention. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(Chloromethyl)-1H-imidazole hydrochloride | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular cytotoxicity mechanisms of allyl alcohol (acrolein) in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry [medchem.ku.edu]
A Senior Application Scientist's Guide to the Structural Validation of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride via ¹H and ¹³C NMR
Welcome to an in-depth guide on the definitive structural validation of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. In the landscape of drug development and chemical synthesis, absolute certainty in molecular structure is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the constitution of organic molecules.[1][2] This guide moves beyond a simple recitation of data, delving into the causality behind the analysis. We will explore not only what the ¹H and ¹³C NMR spectra should look like for the target compound but also why they appear that way, and how this data provides an unassailable confirmation of its structure against potential isomers and impurities.
Our analysis is grounded in the fundamental principles of NMR, where the chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecule's electronic landscape.[3][4][5] For a molecule like 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, with its distinct aromatic and aliphatic regions, NMR offers a powerful diagnostic tool.
The Subject: Molecular Structure and Expected NMR Features
The first step in any validation is to understand the theoretical structure. The compound, 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, possesses several key structural features that we expect to be resolved by NMR. The positive charge on the imidazolium ring, a consequence of the hydrochloride salt form, will have a significant deshielding effect on the ring protons and carbons, shifting their signals downfield compared to the neutral free base.[6][7]
To facilitate our discussion, we will use the following numbering scheme for the molecule:
Caption: Labeled structure of the 2-(chloromethyl)-1-ethyl-1H-imidazolium cation.
Based on this structure, we can predict the following signals:
-
¹H NMR: Five distinct proton environments are expected: two on the imidazole ring (H4, H5), one on the chloromethyl group (C8-H₂), one on the ethyl methylene group (C6-H₂), and one on the ethyl methyl group (C7-H₃).
-
¹³C NMR: Six distinct carbon environments are expected: three in the imidazole ring (C2, C4, C5), one in the chloromethyl group (C8), and two in the ethyl group (C6, C7).[8]
Predictive Analysis of NMR Spectra
A Senior Scientist does not simply acquire data; they anticipate it. By leveraging established principles of chemical shifts and spin-spin coupling, we can construct a theoretical spectrum.[5] This predictive framework is the basis for our subsequent validation.
Predicted ¹H NMR Spectrum
The proton spectrum is arguably the most informative initial experiment. Key considerations are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the multiplicity (splitting pattern), which shows the number of neighboring protons.[4]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Chemical Shift |
| H4 / H5 | 7.5 - 7.8 | Doublet (d) | 2H (1H each) | Located on the electron-deficient imidazolium ring, these protons are significantly deshielded and appear far downfield. They will appear as two distinct doublets due to coupling with each other.[7][9] |
| C8-H₂ | 4.8 - 5.1 | Singlet (s) | 2H | These methylene protons are adjacent to both the electron-withdrawing imidazolium ring and the chlorine atom, causing a strong downfield shift. With no adjacent protons, the signal will be a singlet. |
| C6-H₂ | 4.2 - 4.5 | Quartet (q) | 2H | This methylene group is directly attached to a ring nitrogen, resulting in a downfield shift. It will be split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4). |
| C7-H₃ | 1.4 - 1.6 | Triplet (t) | 3H | This terminal methyl group is in a standard aliphatic environment. It will be split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct map of the carbon skeleton.[8][10] In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp peak, simplifying the spectrum considerably.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | 145 - 148 | This carbon is positioned between two nitrogen atoms in the imidazolium ring, leading to a very strong deshielding effect and a significant downfield shift.[6] |
| C4 / C5 | 120 - 125 | These carbons are part of the aromatic imidazolium system and appear in the typical aromatic region. Their exact shifts can be confirmed with 2D NMR.[11] |
| C6 | 45 - 48 | An aliphatic carbon directly bonded to a nitrogen atom. |
| C8 | 40 - 43 | An aliphatic carbon bonded to a chlorine atom and adjacent to the ring system. |
| C7 | 14 - 16 | A typical terminal aliphatic methyl carbon, appearing furthest upfield. |
The Comparative Approach: Ruling Out Alternatives
True validation requires demonstrating not only that the data fits the proposed structure, but also that it disproves plausible alternatives. Consider a potential synthetic side-product, the isomeric 4-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride .
How would its NMR spectra differ?
-
¹H NMR: The most dramatic change would be in the aromatic region. Instead of two coupled doublets (H4 and H5), the 4-substituted isomer would show two singlets for the ring protons (H2 and H5), as they are no longer adjacent. Furthermore, the chemical shift of the H2 proton would be significantly further downfield (typically >8.0 ppm) due to its position between two nitrogens.
-
¹³C NMR: The chemical shifts of the ring carbons would be markedly different. Most notably, the C2 carbon, now bonded to a proton instead of the chloromethyl group, would resonate much further downfield, while the C4 carbon would show a shift consistent with substitution.
This comparative logic is central to robust structural confirmation. The unique pattern of chemical shifts and coupling constants predicted for 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride serves as a highly specific fingerprint.
Experimental Protocol: A Self-Validating Workflow
The integrity of the final data is predicated on a meticulous experimental approach. The following protocol is designed to yield high-quality, unambiguous spectra.
Caption: A robust workflow for NMR-based structural validation.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d6 is an excellent choice as it solubilizes a wide range of organic salts and its residual peak does not typically overlap with signals of interest. D₂O is another option, though it would cause the exchange of any labile protons (not expected here for C-H).
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.0 ppm) for organic solvents. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used. This calibration is critical for comparing data across experiments and with literature values.[4]
-
Broadband Decoupling (¹³C NMR): We employ broadband proton decoupling to simplify the spectrum. This technique irradiates all proton frequencies simultaneously, which collapses all C-H coupling, resulting in a single, sharp peak for each carbon. This greatly enhances the signal-to-noise ratio and simplifies interpretation.[8]
Advanced Validation: 2D NMR Spectroscopy
For absolute, unequivocal proof of structure, especially in complex molecules, 2D NMR techniques are indispensable. While 1D spectra provide a list of parts, 2D spectra provide the blueprint for how they are connected.
Caption: Logical flow from 1D to 2D NMR for complete structural elucidation.
-
¹H-¹H COSY: This experiment would show a cross-peak between the signals for H4 and H5, confirming their adjacency. It would also show a correlation between the ethyl group's C6-H₂ (quartet) and C7-H₃ (triplet).[12]
-
¹H-¹³C HSQC: This is the ultimate tool for assigning carbons. It would show a direct correlation between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and so on for every protonated carbon, leaving no ambiguity.[12][13]
-
¹H-¹³C HMBC: This experiment reveals the molecular backbone. For instance, the protons on the C8-H₂ (chloromethyl) group would show a correlation to the C2 carbon, definitively placing it at the 2-position. The C6-H₂ protons would show correlations to C5 and C7, locking the ethyl group's position on N1.[12]
By employing this logical progression from 1D prediction to 2D confirmation, the validation becomes a self-contained, undeniable proof of the molecular structure of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride.
References
-
Metin, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Zamani, K., et al. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
-
Fiveable. 1H and 13C NMR spectroscopy. [Link]
-
Alei, M. & Wageman, W. E. 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Tetrahedron Letters. [Link]
-
Metin, M. Basic 1H- and 13C-NMR Spectroscopy (eBook). [Link]
-
ResearchGate. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Slideshare. Comparison of 1H-NMR and 13C-NMR. [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. Calculated and experimental 15 N chemical shifts of the imidazole part. [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
University of Bath. Electronic Supplementary Information. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Basic 1H- and 13C-NMR Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. azooptics.com [azooptics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. fiveable.me [fiveable.me]
- 9. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 10. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Analysis of Ethyl vs. Methyl Substituted Chloromethyl Imidazoles: A Guide for Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1][2] The strategic substitution on the imidazole ring is a key determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative study of two closely related classes of substituted imidazoles: 1-ethyl-2-(chloromethyl)imidazoles and 1-methyl-2-(chloromethyl)imidazoles. By examining their synthesis, physicochemical properties, and biological activities, we aim to provide researchers, scientists, and drug development professionals with critical insights to inform the rational design of novel imidazole-based therapeutics.
The Significance of N-Alkylation: A Subtle Change with Profound Implications
The choice between an N-ethyl and an N-methyl substituent, while seemingly minor, can significantly impact a molecule's behavior. This difference of a single methylene group alters key physicochemical parameters such as lipophilicity, basicity, and steric profile. These modifications, in turn, can influence how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its therapeutic efficacy and potential toxicity.[3]
Synthesis and Mechanistic Considerations
The synthesis of 1-alkyl-2-(chloromethyl)imidazoles typically proceeds through a two-step sequence: N-alkylation of a suitable imidazole precursor followed by chlorination of a hydroxymethyl group at the C2 position.
General Synthetic Workflow
Caption: Generalized synthetic workflow for 1-alkyl-2-(chloromethyl)imidazoles.
The choice of alkylating agent (iodomethane for methyl, iodoethane for ethyl) and reaction conditions can influence the yield and purity of the N-alkylated intermediate. Steric hindrance from the incoming alkyl group can play a role in the reaction kinetics, although the difference between methyl and ethyl is generally not substantial enough to require drastic changes in protocol.[4] The subsequent chlorination of the hydroxymethyl group is a standard transformation, often achieved with high efficiency using reagents like thionyl chloride.
Experimental Protocol: Synthesis of 1-Methyl-2-(chloromethyl)imidazole
This protocol is adapted from established procedures for the synthesis of related compounds.
-
N-Alkylation of 2-(Hydroxymethyl)imidazole:
-
To a solution of 2-(hydroxymethyl)imidazole (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add iodomethane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-2-(hydroxymethyl)imidazole.
-
-
Chlorination of 1-Methyl-2-(hydroxymethyl)imidazole:
-
Dissolve 1-methyl-2-(hydroxymethyl)imidazole (1 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-2-(chloromethyl)imidazole.
-
Note: A similar protocol would be followed for the synthesis of the ethyl-substituted analog, substituting iodomethane with iodoethane.
Comparative Physicochemical Properties
The addition of a methylene group in the ethyl substituent leads to predictable changes in the physicochemical properties of the molecule.
| Property | 1-Methyl-2-(chloromethyl)imidazole | 1-Ethyl-2-(chloromethyl)imidazole | Rationale for Difference |
| Molecular Weight | 130.58 g/mol | 144.61 g/mol | Addition of a CH₂ group. |
| pKa (of conjugate acid) | ~7.0[5][6] | Slightly higher than methyl analog | The ethyl group is slightly more electron-donating than the methyl group, increasing the basicity of the imidazole ring.[5] |
| Solubility in Water | High | Moderately High | 1-Methylimidazole is miscible with water.[7][8] The increased alkyl chain length in the ethyl analog is expected to slightly decrease aqueous solubility due to increased lipophilicity. |
| Lipophilicity (LogP) | Lower | Higher | The addition of the ethyl group increases the nonpolar character of the molecule, leading to a higher partition coefficient.[9] |
| Boiling Point | Lower | Higher | Increased molecular weight and van der Waals forces result in a higher boiling point. |
Note: The pKa and solubility data are based on the parent N-alkylated imidazoles and provide an expected trend for their chloromethyl derivatives.
Structure-Activity Relationship (SAR) and Biological Activity
The biological activity of imidazole derivatives is diverse, with many compounds exhibiting antifungal, antibacterial, and anticancer properties.[1][10][11] The nature of the N-alkyl substituent is a critical factor in determining the potency and selectivity of these compounds.
General Biological Evaluation Workflow
Caption: A generalized workflow for the biological evaluation of substituted imidazoles.
Antifungal and Antibacterial Activity
Studies on N-alkylated imidazoles have shown that antibacterial and antifungal activity is often correlated with the length of the alkyl chain.[12][13] Increased lipophilicity can enhance the ability of a compound to penetrate microbial cell membranes. It has been observed that the antibacterial effects of 1-alkylimidazole derivatives increase as the number of carbons in the alkyl chain increases up to nine carbons.[1][13]
-
Expected Outcome: Based on this trend, the ethyl-substituted chloromethyl imidazole is predicted to exhibit slightly enhanced or comparable antimicrobial activity compared to its methyl counterpart due to its increased lipophilicity. However, there is an optimal range for alkyl chain length, beyond which activity may decrease.[14]
Anticancer Activity
Imidazole derivatives have been extensively investigated as anticancer agents, targeting various pathways including microtubule polymerization and protein kinases.[10][11][15] The lipophilicity and steric bulk of substituents can influence binding to the target protein and overall cytotoxic efficacy.
-
Expected Outcome: The increased lipophilicity of the ethyl analog may enhance its ability to cross cell membranes and interact with intracellular targets. For instance, in a series of 1-alkyl-4-(3,4-dichlorophenyl)imidazoles, antifungal activity was found to be prominent in compounds with n-propyl, n-butyl, or isobutyl groups, suggesting that a slightly longer alkyl chain than methyl can be beneficial.[14] This could translate to improved anticancer potency for the ethyl derivative over the methyl derivative, although this is target-dependent and requires experimental validation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ethyl and methyl substituted chloromethyl imidazoles in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The substitution of a methyl group with an ethyl group at the N1 position of the 2-(chloromethyl)imidazole scaffold introduces subtle yet significant changes in the molecule's physicochemical properties, which are anticipated to translate into altered biological activity. The ethyl analog is expected to be more lipophilic and slightly more basic than its methyl counterpart. Based on established structure-activity relationships for N-alkylated imidazoles, this increased lipophilicity may lead to enhanced antimicrobial and anticancer activities, although this is highly dependent on the specific biological target.
References
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5.
- Ellis, G. P., et al. (1964). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology, 16(6), 400–407.
-
Solubility of Things. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
Wikipedia. (2023). 1-Methylimidazole. Retrieved from [Link]
- Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1033.
- Zhang, M., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2445-53.
- Hassan, A. S., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(15), 5821.
- Wang, S., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 21(11), 1478.
- Beilstein Journals. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 1746-1755.
-
ResearchGate. (2013). Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. Retrieved from [Link]
-
ResearchGate. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Retrieved from [Link]
- Unver, Y., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 9(20), 22630–22648.
- Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.
-
ResearchGate. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
International Journal of Scientific Research and Engineering Development. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Retrieved from [Link]
-
Sci-Hub. (1964). Antifungal activity of some imidazole derivatives. Retrieved from [Link]
- Kumar, A., et al. (2013). Anticancer activity of new compounds using benzimidazole as a scaffold. Bioorganic & Medicinal Chemistry Letters, 23(15), 4494-8.
-
International Journal of Pharma and Bio Sciences. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]
- Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213.
- Kumar, N., et al. (2016). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 17(6), 1431-1438.
-
ResearchGate. (2007). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
- Kamal, A., et al. (2015). Imidazoles as potential anticancer agents.
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]
- Kumar, A., et al. (2022). Design, Synthesis and Studies of Novel Imidazoles. Molecules, 27(19), 6529.
- Seriki, P., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348.
-
PubChem. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
ResearchGate. (2021). The profile of changes for theoretical lipophilicity for compounds 1–20. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-imidazole. Retrieved from [Link]
- Unver, Y., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. ACS Omega, 9(20), 22630-22648.
- Wiela-Hojeńska, A., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
- Gornowicz, A., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules, 26(11), 3065.
- Gornowicz, A., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3362.
- Gornowicz, A., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(11), 4381.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsred.com [ijsred.com]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sci-hub.ru [sci-hub.ru]
- 15. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
A-Senior-Application-Scientist's-Guide-to-Cross-Resistance-Analysis-of-Tumor-Cells-to-Imidazole-Based-Alkylating-Agents
Introduction: The Challenge of Resistance to Imidazole-Based Alkylating Agents
Imidazole-based alkylating agents, such as temozolomide (TMZ) and dacarbazine, are foundational therapies for various malignancies, including glioblastoma and melanoma.[1][2][3] Their cytotoxic effect is primarily mediated through the methylation of DNA purine bases, leading to DNA damage and subsequent cell death.[1][2] However, the clinical efficacy of these agents is frequently undermined by the development of drug resistance. This resistance can be intrinsic or acquired and often leads to cross-resistance, a phenomenon where tumor cells become insensitive to a broad spectrum of structurally and functionally distinct chemotherapeutic drugs.[4][5] Understanding the intricate molecular mechanisms that drive this cross-resistance is paramount for the development of novel therapeutic strategies to overcome treatment failure.
This guide provides a comprehensive overview of the key mechanisms underlying tumor cell cross-resistance to imidazole-based alkylating agents. We will delve into comparative analyses of resistance profiles against other classes of chemotherapeutics, supported by experimental data. Furthermore, this guide offers detailed, field-proven protocols for the in-vitro and in-vivo analysis of cross-resistance, equipping researchers with the necessary tools to investigate this critical aspect of cancer therapy.
Core Mechanisms of Resistance and Cross-Resistance
The development of resistance to imidazole-based alkylating agents is a multifactorial process. Several key cellular pathways are implicated, and their upregulation or alteration can confer resistance not only to the primary agent but also to other anticancer drugs.
DNA Repair Pathways: The First Line of Defense
The primary mechanism of action for imidazole-based alkylating agents is the induction of DNA lesions. Consequently, the cell's own DNA repair machinery is the first line of defense and a major contributor to resistance.
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair enzyme plays a pivotal role in resistance to agents like TMZ.[6][7] MGMT directly removes the methyl group from the O⁶ position of guanine, a highly cytotoxic lesion, thereby neutralizing the drug's effect.[6][7] High levels of MGMT expression in tumors are strongly correlated with poor response to TMZ.[8] Conversely, epigenetic silencing of the MGMT gene via promoter methylation leads to reduced protein levels and increased tumor sensitivity to these agents.[9]
-
Mismatch Repair (MMR) System: In cells with low or absent MGMT, the MMR system is crucial for mediating the cytotoxic effects of O⁶-methylguanine adducts.[6] The MMR system recognizes the mismatched base pair formed during DNA replication and initiates a futile cycle of repair that ultimately leads to DNA double-strand breaks and apoptosis.[6] However, a deficiency in the MMR pathway can lead to tolerance of these adducts, resulting in resistance to TMZ and cross-resistance to other alkylating agents like cisplatin.[1][7][8]
-
Base Excision Repair (BER): The BER pathway is responsible for repairing the more frequent N7-methylguanine and N3-methyladenine lesions induced by TMZ.[1][6] While these lesions are less cytotoxic than O⁶-methylguanine, their efficient repair by BER can contribute to overall drug resistance.[1][6]
Drug Efflux Pumps: The Cellular Gatekeepers
A common mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters.[10][11][12] These transmembrane proteins act as efflux pumps, actively removing a wide array of structurally diverse compounds, including chemotherapeutic agents, from the cell.[13][14] This reduces the intracellular drug concentration to sub-lethal levels.[15] Key ABC transporters implicated in cancer drug resistance include P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP).[11][12][14] Overexpression of these transporters can lead to cross-resistance to a broad spectrum of drugs, including some alkylating agents, anthracyclines, and taxanes.[5]
Evasion of Apoptosis: Cheating Cell Death
Chemotherapeutic agents ultimately induce cell death through apoptosis. Tumor cells can develop resistance by acquiring alterations in apoptotic pathways.[15] This can involve the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL or mutations in pro-apoptotic genes such as p53.[6][15] Inactivation of p53, a critical regulator of the DNA damage response, can confer broad resistance to a variety of DNA-damaging agents.[15]
Comparative Analysis of Cross-Resistance Profiles
To effectively study cross-resistance, it is essential to compare the sensitivity of resistant cell lines to a panel of drugs with different mechanisms of action. This approach can reveal patterns of resistance and potential collateral sensitivities.
Table 1: Illustrative Cross-Resistance Profile of a Temozolomide-Resistant Glioblastoma Cell Line (TMZ-R)
| Drug Class | Drug | Parental Cell Line IC50 (µM) | TMZ-R Cell Line IC50 (µM) | Resistance Index (RI) | Potential Mechanism of Cross-Resistance |
| Imidazole-based Alkylating Agent | Temozolomide | 15 | 350 | 23.3 | Upregulation of MGMT, MMR deficiency |
| Classical Alkylating Agent | Cisplatin | 2 | 18 | 9.0 | Enhanced DNA repair (MMR deficiency) |
| Nitrosourea | Carmustine (BCNU) | 5 | 45 | 9.0 | Upregulation of MGMT |
| Topoisomerase II Inhibitor | Doxorubicin | 0.1 | 1.5 | 15.0 | Overexpression of ABC transporters (P-gp) |
| Antimetabolite | 5-Fluorouracil | 1 | 1.2 | 1.2 | Lack of shared resistance mechanism |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Interpretation of the Data: The hypothetical data in Table 1 illustrates a typical cross-resistance profile. The TMZ-R cell line exhibits high resistance to temozolomide, as expected. Importantly, it also shows significant cross-resistance to cisplatin and carmustine, suggesting shared resistance mechanisms related to DNA repair. The cross-resistance to doxorubicin points towards the involvement of a multidrug resistance mechanism, likely the overexpression of an ABC transporter. The minimal change in sensitivity to 5-fluorouracil suggests that the mechanisms conferring resistance to TMZ do not significantly impact the efficacy of this antimetabolite.
Experimental Workflows for Cross-Resistance Analysis
A systematic approach is crucial for the accurate analysis of cross-resistance. This involves the development of drug-resistant cell lines followed by a comprehensive assessment of their drug sensitivity profiles and underlying molecular mechanisms.
Workflow 1: Development of Drug-Resistant Cell Lines
The establishment of drug-resistant cell lines is the foundational step for in-vitro cross-resistance studies. The gradual dose-escalation method is a widely accepted approach.[16][17]
Step-by-Step Protocol: Gradual Dose Escalation
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the imidazole-based alkylating agent (e.g., temozolomide) for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in a medium containing the alkylating agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[16]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), gradually increase the drug concentration.[16] A stepwise increase of 25-50% is a common practice.[16]
-
Monitoring and Maintenance: Continuously monitor cell morphology and proliferation rates. If significant cell death occurs, maintain the cells at the previous, lower drug concentration for a longer period.
-
Establishment of a Stable Resistant Line: Continue the dose escalation until the cells can proliferate in a drug concentration that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.[16][17]
-
Characterization and Banking: Characterize the resistant cell line by determining its new IC50 value and cryopreserve cell stocks at regular intervals (every 5-10 passages).[16]
Workflow 2: In Vitro Cross-Resistance Profiling
Once a resistant cell line is established, its sensitivity to a panel of other chemotherapeutic agents should be determined.
Step-by-Step Protocol: High-Throughput IC50 Determination
-
Cell Seeding: Seed both the parental and the resistant cell lines into 96-well plates at an optimized density.
-
Drug Treatment: Treat the cells with a serial dilution of the selected chemotherapeutic agents (including the original selecting agent as a control).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo, or similar) to quantify the number of viable cells in each well.
-
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value for each drug in both the parental and resistant cell lines.[17]
-
Calculate Resistance Index (RI): For each drug, calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 2 is generally considered indicative of resistance.
Workflow 3: Elucidating Molecular Mechanisms
To understand the basis of the observed cross-resistance, it is essential to investigate the molecular changes in the resistant cells.
Step-by-Step Protocol: Western Blot Analysis for Key Resistance Proteins
-
Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key resistance-associated proteins (e.g., MGMT, MSH2, MSH6, P-gp, MRP1, BCRP).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between the parental and resistant cell lines.
Visualizing the Pathways of Resistance
Understanding the complex interplay of molecular pathways is crucial for a comprehensive analysis of cross-resistance.
Caption: The central role of MGMT in repairing DNA adducts from imidazole-based alkylating agents.
Caption: Interplay of resistance mechanisms leading to cross-resistance to other chemotherapeutics.
Caption: An experimental workflow for identifying and validating cross-resistance.
Conclusion and Future Directions
The analysis of cross-resistance to imidazole-based alkylating agents is a complex but critical area of cancer research. A thorough understanding of the underlying molecular mechanisms, driven by systematic experimental investigation, is essential for the rational design of more effective therapeutic strategies. The workflows and protocols outlined in this guide provide a robust framework for researchers to dissect these resistance networks.
Future research should focus on the development of novel agents that can circumvent these resistance mechanisms, as well as the identification of predictive biomarkers to guide personalized treatment decisions. Combination therapies that co-target resistance pathways, such as the use of MGMT inhibitors or modulators of ABC transporters, hold significant promise for improving patient outcomes. Furthermore, the application of advanced techniques such as CRISPR-based genetic screens and multi-omics profiling will undoubtedly uncover novel mechanisms of cross-resistance and pave the way for the next generation of cancer therapeutics.
References
- Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed - NIH.
- ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed.
- ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC - PubMed Central.
- ABC Transporters and Cancer Drug Resistance - Imperial Bioscience Review.
- Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - Frontiers.
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell.
- Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC - PubMed Central.
- Revealing Temozolomide Resistance Mechanisms via Genome-Wide CRISPR Libraries.
- Is there a commonly used protocol for making cancer cell lines drug resistant?.
- Schematic representation of the protocol used to develop... - ResearchGate.
- Ways to generate drug-resistant cancer cell lines? - ResearchGate.
- Antitumor Alkylating Agents: In Vitro Cross-Resistance and Collateral Sensitivity Studies.
- Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma - AACR Journals.
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH.
- Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed.
- An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? - Frontiers.
- The Role of MGMT in DNA Repair and Resistance to Alkylating Agents in Cancer Treatment - Longdom Publishing.
- The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - MDPI.
- Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data - MDPI.
- MGMT Promoter Methylation Conferring Sensitivity to Alkylating Agents The UNC Hospitals Molecular Genetics Laboratory p.
- Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC.
- Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer.
- DNA direct reversal repair and alkylating agent drug resistance - OAE Publishing Inc.
- Understanding Resistance to Combination Chemotherapy - PMC - NIH.
- A platform for detecting cross-resistance in antibacterial drug discovery - PMC - NIH.
- (PDF) Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - ResearchGate.
- New Biomarkers Predict Chemotherapy Resistance Across Multiple Cancer Types.
- Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC - NIH.
- Alkylating agent resistance: in vitro studies with human cell lines - PMC - NIH.
- In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC.
- How to use in vitro models to study and overcome drug resistance in oncology.
- Patterns of Resistance and Therapeutic Synergism among Alkylating Agents 1 - Karger Publishers.
- Imidazoles as potential anticancer agents - PMC - PubMed Central.
- In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - MDPI.
- Assay for Resistance in Drug Development? - ResearchGate.
Sources
- 1. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 8. oaepublish.com [oaepublish.com]
- 9. unchealthcare.org [unchealthcare.org]
- 10. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 15. longdom.org [longdom.org]
- 16. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride
A Note from the Senior Application Scientist: In the landscape of pharmaceutical research and development, our responsibilities extend beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper disposal of a reactive intermediate like 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is structured to provide a clear, scientifically-grounded protocol for its disposal, ensuring that your operational procedures are as robust and validated as your research.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride is a reactive halogenated imidazole derivative. Its primary risks stem from its corrosivity and toxicity.
Based on data for structurally similar compounds, the key hazards are summarized below.[1][2][3][4]
| Hazard Category | Description | GHS Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | P261, P264, P270, P271, P280 |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe skin burns.[1][2][4] | P280, P302+P352, P362+P364 |
| Eye Damage/Irritation | Causes serious eye irritation and potentially severe eye damage.[1][2][4] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | P261, P304+P340 |
| Environmental | Data is often limited, but chlorinated organic compounds can be toxic to aquatic life and non-biodegradable.[5] Do not let the product enter drains.[2][3][6] | P273 (Implied) |
The Regulatory Imperative: Why Proper Disposal is Non-Negotiable
In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As a chlorinated organic solid, 2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride must be treated as a hazardous waste unless definitively proven otherwise.[2][8]
Key regulatory principles include:
-
Prohibition of Sewer Disposal: It is illegal and unsafe to dispose of this chemical via sink or floor drains.[8]
-
Mandatory Documentation: All hazardous waste generation must be documented from cradle to grave.[7]
-
Use of Licensed Facilities: Final disposal must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Core Disposal Strategy: High-Temperature Incineration
The scientifically preferred and most environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration.[5]
Causality: This compound contains chlorine, carbon, and nitrogen. At high temperatures (typically 900°C to 1000°C) in the presence of air and steam, it decomposes into simple gaseous byproducts: primarily carbon dioxide (CO₂), nitrogen (N₂), and hydrogen chloride (HCl).[5] The acidic HCl gas is then removed from the exhaust stream using wet scrubbers, preventing atmospheric pollution.[5][10] This process ensures the complete and permanent destruction of the hazardous material.
Caption: Workflow of high-temperature incineration for chlorinated waste.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures safety and compliance during the collection and handling of the waste material within the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, whether in pure form or as waste, ensure the following PPE is worn:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[2]
-
Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, impervious clothing may be necessary.[1]
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhaling dust or vapors.[2]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Designated Waste Stream: This compound is a halogenated organic solid . It must NOT be mixed with non-halogenated solvents, aqueous waste, or other incompatible chemical classes.[11][12]
-
Collection: Collect waste solids, including any contaminated items like weighing paper or disposable spatulas, directly into the designated waste container.
Step 3: Container Selection and Labeling
-
Compatibility: Use a high-density polyethylene (HDPE) or other chemically compatible container. Do not use metal containers for acidic hydrochloride salts.[11][13]
-
Condition: The container must be in good condition, with a secure, leak-proof lid.[7]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[14] The label must also include:
-
The full chemical name: "2-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride".
-
The date accumulation started.
-
The specific hazards (e.g., "Corrosive," "Toxic").
-
Step 4: On-Site Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Incompatibles: Ensure the container is stored separately from incompatible materials, especially bases and strong oxidizing agents.[14]
-
Containment: The SAA should have secondary containment to manage any potential leaks.
Step 5: Arranging for Final Disposal
-
Contact EHS: Do NOT attempt to transport the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[8][9]
-
Documentation: Fill out any required waste pickup forms provided by your EHS office, ensuring all chemical constituents are accurately listed.
Caption: Laboratory waste handling and disposal workflow.
Spill Management and Emergency Response
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate: If the spill is large or you feel unwell, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Contain: For small, manageable spills, contain the powder using an inert absorbent material (e.g., vermiculite, dry sand). Do NOT use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container. Avoid creating dust.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]
-
Deactivation Chemistry (Expert Insight)
The chloromethyl group (-CH₂Cl) is a reactive electrophilic site. In theory, it could be deactivated via nucleophilic substitution (e.g., hydrolysis with a weak base to form the hydroxymethyl derivative). However, on-site chemical deactivation by laboratory personnel is strongly discouraged for the following reasons:
-
Exothermic Reactions: Neutralization or substitution reactions can be exothermic and may produce hazardous fumes or aerosols.
-
Incomplete Reaction: Without analytical verification, the completeness of the deactivation reaction cannot be guaranteed, potentially leaving a mixture of hazardous compounds.
-
Complex Waste Stream: The deactivation process itself creates a new, more complex aqueous or mixed-solvent waste stream that still requires professional disposal.
References
- Process for Disposal of Chlorinated Organic Residues. Google Search Result.
- 2-(CHLOROMETHYL)
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Material Safety Data Sheet - 2-(Chloromethyl)-1-methyl-1h-imidazole hydrochloride. Cole-Parmer.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Safety D
- How to Ensure Safe Chemical Waste Disposal in Labor
- SAFETY D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Process for the incineration of chlorinated organic materials.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- SAFETY D
- Safety D
- Hazardous Waste Reduction.
Sources
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. ethz.ch [ethz.ch]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
